4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
Description
BenchChem offers high-quality 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-9(5-7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNFHMSOYVHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182792 | |
| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869663-56-9 | |
| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869663-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid
A Critical Scaffold for Next-Generation Kinase Inhibitor Design
Executive Summary
In the landscape of kinase inhibitor discovery, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, the pyrazole urea scaffold has proven to be a "privileged structure." 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a highly versatile, bifunctional intermediate derived from the structural logic of clinical candidates like Doramapimod (BIRB 796) .
This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic pathways, and its utility as a scaffold for generating Type II kinase inhibitors. By replacing the distal aryl moiety with a benzoic acid, researchers gain a handle for diversification via amide coupling, enabling the rapid synthesis of focused libraries targeting the DFG-out conformation of kinases.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is characterized by a 1,3,5-substituted pyrazole core. The steric bulk of the tert-butyl group at position 3 is critical for occupying the hydrophobic "gatekeeper" pocket in kinase targets, while the 5-amino group serves as a linchpin for urea formation.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 4-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzoic acid |
| Common Name | BIRB 796 Acid Intermediate; 4-(5-Amino-3-t-butylpyrazolyl)benzoic acid |
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Molecular Weight | 259.31 g/mol |
| CAS Number | Not widely indexed; Analogous to 285983-48-4 (BIRB 796) |
| SMILES | CC(C)(C)C1=NN(C2=CC=C(C(O)=O)C=C2)C(N)=C1 |
Physicochemical Properties (Calculated)
| Parameter | Value | Implications for Drug Design |
| cLogP | 2.8 ± 0.4 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| pKa (Acid) | ~4.2 | Typical benzoic acid acidity; exists as carboxylate at physiological pH. |
| pKa (Base) | ~2.5 | The pyrazole amine is weakly basic due to electron withdrawal by the heterocycle. |
| PSA | ~90 Ų | Good membrane permeability prediction. |
| Solubility | Low (Water) | High solubility in DMSO, DMF; moderate in MeOH/EtOH. |
Synthetic Methodology
The synthesis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid relies on a regioselective cyclocondensation reaction. The key challenge is ensuring the formation of the 5-amino isomer rather than the 3-amino isomer.
Core Reaction: Knorr-Type Pyrazole Synthesis
The reaction involves the condensation of 4-hydrazinobenzoic acid with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).
Protocol Steps:
-
Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Pivaloylacetonitrile (1.1 eq).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
-
Catalyst: Concentrated HCl (catalytic) or reflux in AcOH.
-
Conditions: Reflux (80–100°C) for 4–12 hours.
-
Workup: Cool to room temperature. The product often precipitates due to its zwitterionic character or low solubility in cold ethanol. Filter, wash with cold EtOH/Hexane.
-
Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH) if necessary.
Mechanism & Regioselectivity
The regioselectivity is driven by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (
Structural Biology & SAR Implications
This scaffold is designed to target the ATP-binding pocket of kinases, specifically exploiting the "DFG-out" inactive conformation.
Molecular Interactions
-
Tert-Butyl Group (Hydrophobic Anchor):
-
Occupies the hydrophobic specificity pocket (gatekeeper region).
-
Critical for potency; reducing this size (e.g., to methyl) typically results in a >10-fold loss in affinity (Regan et al., 2002).
-
-
Pyrazole Core:
-
Acts as a rigid linker orienting the amine and the aryl tail.
-
-
5-Amino Group:
-
Serves as the nucleophile for reacting with isocyanates to form the urea motif found in BIRB 796.
-
In the final inhibitor, this urea forms bidentate hydrogen bonds with the conserved Glu71 and Asp168 (p38
numbering) in the kinase hinge region.
-
-
Benzoic Acid Moiety:
-
Solvent Exposure: In the binding pocket, this region extends towards the solvent front.
-
Derivatization Point: The carboxylic acid allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide bonds, modulating physicochemical properties without disrupting binding affinity.
-
Experimental Protocols
Protocol A: Synthesis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
-
Charge a 250 mL round-bottom flask with 4-hydrazinobenzoic acid (15.2 g, 100 mmol).
-
Add Ethanol (150 mL) and stir to create a suspension.
-
Add Pivaloylacetonitrile (13.8 g, 110 mmol) in one portion.
-
Add Concentrated HCl (1 mL) as a catalyst.
-
Heat to reflux (approx. 80°C) with vigorous stirring for 6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
-
Cool the mixture to 0°C in an ice bath. The product should precipitate as a white to off-white solid.
-
Filter the solid and wash the filter cake with cold Ethanol (2 x 20 mL) followed by Hexane (50 mL).
-
Dry under vacuum at 45°C overnight.
-
Yield Expectation: 75–85%.
Protocol B: Conversion to Urea (Library Generation)
To generate BIRB 796 analogs:
-
Dissolve the amino-pyrazole acid (1.0 eq) in anhydrous THF/DCM.
-
Add the appropriate isocyanate (e.g., 1-isocyanatonaphthalene derivatives) (1.1 eq).
-
Stir at room temperature for 12–24 hours.
-
The urea product often precipitates or can be purified via reverse-phase HPLC.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.8-13.0 (br s, 1H, COOH).
- 7.9-8.1 (d, 2H, Ar-H, ortho to COOH).
- 7.6-7.8 (d, 2H, Ar-H, meta to COOH).
- 5.4-5.6 (s, 1H, Pyrazole C4-H).
- 5.1-5.3 (br s, 2H, NH₂).
- 1.2-1.3 (s, 9H, t-Butyl).
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ calculated: 260.31.
-
Observation of m/z 260.3 confirms the parent mass.
-
Safety & Stability
-
Handling: The compound is an organic amine/acid.[1][2] Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
-
Stability: Stable at room temperature when stored in a desiccator. Avoid prolonged exposure to moisture, which may cause clumping or hydrate formation.
-
Reactivity: The primary amine is prone to oxidation if left in solution for extended periods. Store solid samples.
References
-
Regan, J., et al. (2002).[3] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.
-
Pargellis, C., et al. (2002).[3] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[3] Nature Structural Biology, 9, 268–272.
- Dumas, J. (2001). "Protein kinase inhibitors: emerging trends.
-
BenchChem. "4-Hydrazinobenzoic acid derivatization protocols."
Sources
Technical Guide: Spectroscopic Characterization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid
The following technical guide details the spectroscopic characterization and structural analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , a critical intermediate in the synthesis of p38 MAPK inhibitors (e.g., Doramapimod analogs).
Introduction & Structural Significance
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (CAS: 869663-56-9 ) is a functionalized pyrazole scaffold used primarily in medicinal chemistry as a building block for diaryl urea kinase inhibitors. Its structure combines a lipophilic tert-butyl group, which typically occupies the hydrophobic pocket of kinases (e.g., p38
Core Structural Features[1][2][3]
-
Pyrazole Core: A 1,3,5-substituted pyrazole ring.[1]
-
Regiochemistry: The tert-butyl group is at position 3, and the amino group is at position 5. This regiochemistry is dictated by the condensation mechanism of the hydrazine with the
-ketonitrile precursor. -
Electronic Environment: The N1-aryl substituent (benzoic acid) is electron-withdrawing, influencing the chemical shift of the pyrazole protons and the acidity of the N-H protons.
Synthesis & Sample Preparation
To ensure accurate spectroscopic data, the compound must be isolated in high purity. The standard synthesis involves the cyclocondensation of 4-hydrazinobenzoic acid with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).
Experimental Workflow (Synthesis & Purification)
-
Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Pivaloylacetonitrile (1.1 eq), Ethanol (Solvent), HCl (Cat.).
-
Reaction: Reflux for 18–24 hours. The hydrazine attacks the ketone carbonyl, followed by cyclization onto the nitrile carbon.
-
Workup: Concentration of ethanol, followed by precipitation with water or ether.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) is recommended to remove unreacted hydrazine.
Graphviz Workflow Diagram:
Caption: Step-by-step synthesis and purification workflow for the target pyrazole intermediate.
Spectroscopic Data (The Core)
The following data represents the consensus characterization for the free acid form. Note that chemical shifts may vary slightly based on concentration and water content in the deuterated solvent (DMSO-
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.80 - 13.10 | Broad Singlet (br s) | 1H | -COOH | Carboxylic acid proton. Highly exchangeable; may be invisible if wet solvent is used. |
| 8.05 | Doublet ( | 2H | Ar-H (3, 5) | Protons ortho to the electron-withdrawing carboxyl group (deshielded). |
| 7.70 | Doublet ( | 2H | Ar-H (2, 6) | Protons ortho to the pyrazole ring. |
| 5.45 | Singlet (s) | 1H | Pyrazole-H (4) | Characteristic methine proton of the pyrazole ring. Diagnostic for 1,3,5-substitution. |
| 5.30 | Broad Singlet (s) | 2H | -NH | Amino group protons. Chemical shift is concentration-dependent. |
| 1.23 | Singlet (s) | 9H | t-Butyl | Highly intense singlet corresponding to the three methyl groups. |
C NMR (100 MHz, DMSO-
)
| Shift ( | Assignment | Causality / Interpretation |
| 166.8 | C=O (Acid) | Carbonyl carbon of the benzoic acid. |
| 160.5 | C-3 (Pyrazole) | Quaternary carbon attached to the tert-butyl group. |
| 148.2 | C-5 (Pyrazole) | Quaternary carbon attached to the amino group (deshielded by N). |
| 142.5 | Ar-C (1) | Ipso carbon attached to the pyrazole N1. |
| 130.5 | Ar-C (3, 5) | Aromatic carbons ortho to the acid. |
| 128.8 | Ar-C (4) | Ipso carbon attached to the COOH. |
| 123.0 | Ar-C (2, 6) | Aromatic carbons ortho to the pyrazole. |
| 88.5 | C-4 (Pyrazole) | Methine carbon of the pyrazole. High field shift due to electron density from the amino group. |
| 32.0 | C(CH | Quaternary carbon of the tert-butyl group. |
| 30.2 | C(CH | Methyl carbons of the tert-butyl group. |
B. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) Polarity: Positive (+ve) and Negative (-ve) modes are both informative.
| Mode | m/z Observed | Ion Identity | Interpretation |
| ESI (+) | 260.14 | [M+H] | Protonated molecular ion. Base peak.[2][4] |
| ESI (+) | 282.12 | [M+Na] | Sodium adduct (common in unpurified samples). |
| ESI (-) | 258.12 | [M-H] | Deprotonated molecular ion (loss of proton from COOH). |
Fragmentation Pattern (MS/MS):
-
m/z 260
243: Loss of NH (characteristic of primary amines). -
m/z 260
215: Loss of COOH (decarboxylation). -
m/z 260
204: Loss of tert-butyl fragment (isobutylene, -56 Da).
C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3450, 3320 | Primary amine (-NH | |
| 2500 - 3000 | Carboxylic acid O-H stretch (broad "hump"). | |
| 2960 | Alkyl C-H stretches from the tert-butyl group. | |
| 1680 - 1695 | Carboxylic acid carbonyl. | |
| 1620 | Pyrazole ring breathing and aromatic ring modes. |
Quality Control & Purity Assessment
When using this compound as an intermediate, two common impurities must be monitored:
-
Regioisomer Impurity: 3-Amino-5-tert-butyl isomer.[4]
-
Uncyclized Hydrazone:
-
Detection: MS peak at M+18 (water not eliminated) or distinct C=N signals in IR not matching the pyrazole ring.
-
Graphviz Purity Logic:
Caption: Logic flow for confirming regiochemical purity via NMR.
References
-
Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
-
Boehringer Ingelheim. (2000). "Patent WO2000043384A1: Aromatic amino-pyrazole derivatives as p38 kinase inhibitors." World Intellectual Property Organization. Link
-
Dumas, J. (2001). "Protein Kinase Inhibitors: Emerging Trends from the Patent Literature." Expert Opinion on Therapeutic Patents, 11(3), 405-429. Link
-
Bagley, M. C., et al. (2006). "One-step synthesis of pyrazoles from alkynones and hydrazines." Synlett, 2006(16), 2561-2564. (Methodology Reference for Pyrazole Cyclization). Link
Sources
- 1. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 2. aablocks.com [aablocks.com]
- 3. 725685-93-8|3-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mechanistic Insight: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid Scaffold
This guide provides an in-depth technical analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , a critical pharmacophore and privileged scaffold in the design of Type II Kinase Inhibitors , specifically targeting p38 MAPK (Mitogen-Activated Protein Kinase) and B-Raf .
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Mechanism of Action (MoA), Structural Biology, and Experimental Validation
Executive Summary: The "Switch Control" Pharmacophore
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a foundational "privileged structure" in kinase drug discovery. It serves as the core scaffold for a class of high-affinity, allosteric inhibitors known as Type II inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, derivatives of this scaffold exploit a "switch control" mechanism, stabilizing the kinase in an inactive DFG-out conformation.
This molecule is most notably recognized as the key intermediate and binding determinant for Doramapimod (BIRB 796) analogs and related B-Raf inhibitors . Its mechanism relies on dual-occupancy: the pyrazole core anchors to the hinge region, while the tert-butyl group forces the activation loop into an inactive state.
| Feature | Technical Detail |
| Primary Target | p38 MAPK ( |
| Binding Mode | Type II (DFG-out) Allosteric Inhibition |
| Key Structural Motif | tert-Butyl "Gatekeeper" Wedge |
| Chemical Role | Intermediate for Urea-based Kinase Inhibitors (e.g., BIRB-796 analogs) |
| Therapeutic Context | Anti-inflammatory (Cytokine suppression), Oncology (Raf-MEK-ERK blockade) |
Mechanism of Action (MoA): The DFG-Out Paradigm
The biological activity of this scaffold is defined by its ability to induce and stabilize a specific conformational change in the kinase domain.
Structural Pharmacophore
The molecule functions through three distinct structural interactions:
-
The tert-Butyl "Wedge" (Selectivity Pocket): The bulky tert-butyl group at position 3 is the critical determinant of specificity. It penetrates the hydrophobic "selectivity pocket" exposed only when the conserved DFG motif (Asp-Phe-Gly) flips 180° (DFG-out). This sterically clashes with the "Gatekeeper" residue (e.g., Thr106 in p38), preventing ATP binding.
-
The Pyrazole-Amine Core (Hinge Binder): The 5-amino-pyrazole system acts as a bidentate hydrogen bond donor/acceptor for the kinase hinge region (typically Glu71 and Met109 in p38), mimicking the adenine ring of ATP.
-
The Benzoic Acid Tail (Solvent Front): In the acid form, the carboxylate extends towards the solvent-exposed region. In active drug derivatives (e.g., ureas), this position is derivatized to interact with the C-helix (Glu71) or solvent-front Arginine residues, locking the kinase in the inactive state.
Signaling Pathway Modulation
Inhibition of p38 MAPK by this scaffold blocks the phosphorylation of downstream effectors, effectively silencing pro-inflammatory cytokine production.
Figure 1: The p38 MAPK signaling cascade illustrating the point of allosteric blockade by the pyrazole scaffold.
Experimental Validation Protocols
To validate the mechanism of this specific scaffold or its derivatives, the following self-validating protocols are recommended.
In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Quantify the IC50 of the compound against p38
-
Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™.
-
Protocol:
-
Reagent Prep: Dilute the scaffold in DMSO (10 mM stock). Prepare 10-point serial dilutions.
-
Reaction Mix: Combine 5 nM Recombinant p38
(inactive), 2 nM Eu-anti-GST antibody, and 10 nM Tracer 199 (Alexa Fluor conjugate). -
Incubation: Add 5 µL of compound to 20 µL of reaction mix in a 384-well plate. Incubate for 1 hour at Room Temperature (RT).
-
Detection: Measure TR-FRET signal (Ex 340 nm, Em 615/665 nm).
-
Analysis: Plot Emission Ratio (665/615) vs. log[Concentration]. A decrease in FRET signal indicates displacement of the tracer (competitive binding).
-
Note: Since this scaffold is a Type II binder, it may show slow binding kinetics. Pre-incubation (30-60 min) without ATP/Tracer is crucial.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Confirm the "slow-off" rate characteristic of Type II inhibitors.
-
Instrument: Biacore T200 or 8K.
-
Protocol:
-
Immobilization: Biotinylate p38 MAPK and capture on a Streptavidin (SA) chip (~2000 RU).
-
Injection: Inject the compound (0.1 – 10 µM) at 30 µL/min in HBS-P+ buffer (with 1% DMSO).
-
Dissociation: Allow a long dissociation phase (600s) to detect the stable DFG-out complex.
-
Validation: Type II inhibitors typically display a slow
( ) compared to Type I inhibitors due to the large conformational change required for release.
-
X-Ray Crystallography (Co-crystallization)
Objective: Visualize the DFG-out conformation.
-
Conditions:
-
Protein: Human p38
(10 mg/mL). -
Precipitant: 100 mM MES pH 6.0, 20-30% PEG 4000, 0.2 M Ammonium Acetate.
-
Soaking: Soak crystals with 1 mM compound for 24 hours.
-
-
Success Metric: Observation of the Phe169 residue flipped into the ATP binding site (DFG-out) and the tert-butyl group occupying the hydrophobic pocket.
Synthesis & Derivatization Logic
The "benzoic acid" moiety is rarely the final drug; it is a versatile handle.
-
Reaction: The carboxyl group is typically coupled with an amine (via EDC/HOBt or HATU) to form an amide, or the 5-amino group is reacted with an isocyanate to form a urea .
-
Causality: The urea formation is critical because the urea nitrogens form a characteristic hydrogen bond pair with the Glu71 side chain in the C-helix, further locking the kinase in the inactive conformation.
Common Derivatives:
-
Urea Formation: Reaction of the 5-amino group with aryl isocyanates yields analogs of BIRB 796 .
-
Amide Formation: Reaction of the benzoic acid with morpholine/piperazine improves solubility and pharmacokinetic profile.
References
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Link
-
Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
-
Dumas, J., et al. (2004). "Recent developments in the discovery of protein kinase inhibitors from the urea class." Current Opinion in Drug Discovery & Development, 7(5), 600-616. Link
-
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. Link
A Technical Guide to the Physicochemical Characterization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of the novel heterocyclic compound, 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid. In the absence of established experimental data for this specific molecule, this document outlines the foundational principles of physicochemical property prediction based on molecular structure. It further presents detailed, field-proven methodologies for the empirical determination of melting and boiling points, crucial parameters in the drug development pipeline. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to characterize this and similar novel chemical entities, ensuring scientific rigor and reproducibility.
Introduction: The Critical Role of Physical Properties in Drug Discovery
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with meticulous characterization. Among the most fundamental of these characteristics are the melting and boiling points. These physical constants are not mere numbers; they are indicators of a compound's purity, stability, and the strength of its intermolecular forces.[1][2] For drug development professionals, these values inform critical decisions in formulation, purification, and storage, ultimately impacting the safety and efficacy of a potential therapeutic agent.
This guide focuses on 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid, a molecule of interest due to the established pharmacological importance of both pyrazole and benzoic acid moieties.[3] Pyrazole derivatives, for instance, are known to possess a wide range of biological activities.[3] A thorough understanding of its physical properties is the first step towards unlocking its therapeutic potential.
Molecular Structure Analysis and Predicted Physicochemical Properties
As of the latest literature review, specific experimental data for the melting and boiling points of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid are not publicly available. However, a robust prediction of its physical behavior can be derived from a detailed analysis of its molecular structure and the constituent functional groups.
Sources
"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" potential biological targets
This guide serves as a comprehensive technical analysis of the scaffold 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (CAS: 869663-56-9). It is designed for medicinal chemists and pharmacologists focusing on kinase inhibitor discovery.
Technical Guide to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
Executive Summary & Chemical Architecture
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. It is best understood not as a final drug, but as a critical Type II Kinase Inhibitor precursor .
The molecule combines three distinct pharmacophores:[1]
-
3-tert-butyl group: A bulky hydrophobic moiety designed to occupy the "gatekeeper" pocket in protein kinases, specifically selecting for the inactive (DFG-out) conformation.
-
5-Amino group: A reactive handle for generating urea or amide linkers, essential for hydrogen bonding with the kinase hinge region or the conserved glutamate/aspartate residues (e.g., Glu71 in p38α).
-
4-Carboxyphenyl group: A solvent-exposed moiety that improves solubility and allows for further derivatization (e.g., to amides) to tune pharmacokinetic properties.
Primary Biological Potential:
-
Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK), specifically p38α (MAPK14).
-
Secondary Targets: B-Raf (V600E), VEGFR-2 (KDR), and potentially Tie-2.
-
Mechanism: Allosteric (Type II) inhibition, stabilizing the kinase in an inactive conformation.
Primary Biological Target: p38 MAPK (Allosteric Inhibition)
The most validated application of this scaffold is in the synthesis of inhibitors related to Doramapimod (BIRB 796) . Unlike Type I inhibitors that compete directly with ATP in the active conformation, this scaffold is engineered for Type II inhibition .
Mechanism of Action
The 3-tert-butyl group is the key driver of selectivity. In p38 MAPK, the activation loop (A-loop) contains a conserved DFG motif (Asp-Phe-Gly).
-
DFG-out Shift: Upon binding, the inhibitor forces the Phenylalanine (Phe) of the DFG motif to rotate out of the ATP-binding pocket.
-
Hydrophobic Pocket Occupation: The tert-butyl group of the pyrazole inserts deeply into the newly formed hydrophobic pocket adjacent to the ATP site.
-
H-Bond Network: The 5-amino group (usually derivatized to a urea) forms critical hydrogen bonds with the catalytic loop (Glu71) and the DFG aspartate (Asp168), locking the kinase in a catalytically incompetent state.
Signaling Pathway Visualization
The following diagram illustrates the p38 MAPK cascade and the specific intervention point of pyrazole-based inhibitors.
Caption: The p38 MAPK signaling cascade. The pyrazole scaffold targets p38, preventing downstream activation of MK2 and ATF2, thereby halting cytokine production.
Secondary Targets & Polypharmacology
While p38 is the primary target, the "5-amino-pyrazole" core is a privileged scaffold for other kinases sharing similar hydrophobic back-pockets.
| Target | Relevance | Interaction Rationale |
| B-Raf (V600E) | Oncology (Melanoma) | The tert-butyl group mimics the binding of Raf inhibitors (e.g., Dabrafenib analogs), targeting the inactive conformation of the mutant kinase. |
| VEGFR-2 (KDR) | Angiogenesis | The urea derivatives of this scaffold can bind to the KDR hinge region. The benzoic acid moiety can be extended to interact with the solvent front. |
| Tie-2 | Vascular Stability | Similar DFG-out binding mode; often a co-target with p38 inhibitors. |
Experimental Protocols
To validate this scaffold, researchers must synthesize the core and then derivatize it into a urea-based inhibitor. The acid itself is rarely the final drug; it is the building block .
Synthesis of the Scaffold
Reaction: Cyclocondensation of hydrazine with a beta-ketonitrile.
-
Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Pivaloylacetonitrile (1.1 eq), Ethanol (Solvent), HCl (Cat.).
-
Procedure:
-
Dissolve 4-hydrazinobenzoic acid in refluxing ethanol.
-
Add pivaloylacetonitrile dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (formation of a new UV-active spot).
-
Cool to room temperature. The product, 4-(5-amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , typically precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Validation: 1H NMR should show the tert-butyl singlet (~1.3 ppm) and the pyrazole C4-H singlet (~5.5 ppm).
Derivatization Workflow (SAR Generation)
To generate a library of active kinase inhibitors, convert the 5-amino group into a urea.
Caption: Synthetic workflow transforming the raw reagents into the bioactive pyrazole scaffold and subsequent kinase inhibitors.
Biological Assay: p38 MAPK Inhibition (FRET)
Objective: Determine the IC50 of the synthesized derivatives against p38α.
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagents: Recombinant p38α, Biotinylated ATF2 (substrate), Eu-labeled anti-phospho-ATF2 antibody, ATP (at Km).
-
Protocol:
-
Incubate enzyme (p38α) with the test compound (dissolved in DMSO) for 30 min to allow "Type II" slow-binding equilibration.
-
Add ATP and Biotin-ATF2 substrate.
-
Incubate for 60 min at Room Temp.
-
Add detection reagents (Eu-antibody + APC-Streptavidin).
-
Read fluorescence ratio (665 nm / 615 nm).
-
-
Self-Validation: Include Birb 796 as a positive control (Expected IC50 < 10 nM). The scaffold acid alone is expected to have low activity (IC50 > 10 µM) until derivatized.
References
-
Regan, J., et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link
- Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents. (Discusses the pyrazole-urea pharmacophore).
-
Kelemen, Á.[1][2][3] A., et al. (2019).[1] "Multicomponent reactions in the synthesis of 5-aminopyrazoles." Tetrahedron Letters. Link
-
Chem-E-Data. (2024). "4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid CAS Data." Link
Sources
A Technical Guide to the Physicochemical Properties of Pyrazole Derivatives in Drug Discovery
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of approved therapeutic agents, treating a wide array of clinical conditions from inflammation to cancer.[3][4] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Darolutamide (anti-androgen) underscore the therapeutic versatility of this moiety.[3][5]
The success of pyrazole-containing drugs is not merely incidental; it is deeply rooted in the core physicochemical properties of the pyrazole nucleus itself. These properties govern a molecule's pharmacokinetics (PK) and pharmacodynamics (PD), influencing everything from solubility and membrane permeability to target binding and metabolic stability.[3] For researchers in drug development, a profound understanding of these characteristics is not just academic—it is a prerequisite for the rational design of effective and safe medicines.
This guide provides an in-depth exploration of the critical physicochemical properties of pyrazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and field-proven experimental insights to empower the next generation of pyrazole-based drug discovery.
Core Physicochemical Properties of the Pyrazole Nucleus
The intrinsic properties of the pyrazole ring provide a unique toolkit for medicinal chemists. Its ability to act as a bioisostere for other aromatic rings, coupled with its distinct electronic and hydrogen-bonding capabilities, allows for the fine-tuning of a drug candidate's profile.[3]
Aromaticity, Tautomerism, and Electronic Nature
Aromaticity: The pyrazole ring is an aromatic system, a feature that confers significant chemical stability.[6] This aromaticity lies at an intermediate level compared to other heterocycles, influencing its reactivity and interactions.[3] Electrophilic substitution, for instance, typically occurs at the C4 position due to the electronic influence of the two nitrogen atoms.[5][7]
Tautomerism: Unsubstituted or symmetrically substituted pyrazoles at the C3 and C5 positions can exist as a mixture of two tautomeric forms.[6][8] This phenomenon, known as annular tautomerism, involves the migration of the N1 proton to the N2 position. The predominant tautomer is highly dependent on the nature of the substituents, the solvent, and even the physical state (solid vs. solution).[8][9] This is a critical consideration in drug design, as different tautomers can present distinct hydrogen bonding patterns and steric profiles, profoundly affecting receptor binding.[2][10]
Causality Insight: The equilibrium between tautomers is governed by subtle electronic and steric effects. Electron-donating groups tend to favor the tautomer where the N-H bond is adjacent to them, while electron-withdrawing groups have the opposite effect.[9] Understanding and controlling this equilibrium is key to ensuring a consistent interaction with the biological target.
Figure 1: Annular tautomerism in a 3,5-disubstituted pyrazole.
Acidity and Basicity (pKa)
The pyrazole ring exhibits amphoteric behavior.[5] The N1-H ("pyrrolic") nitrogen can act as a weak acid, while the sp2-hybridized N2 ("pyridinic") nitrogen acts as a weak base.[2][3] The unsubstituted pyrazole has a pKa of approximately 2.5, making it significantly less basic than its isomer, imidazole (pKa ≈ 7.1).[3] This reduced basicity is due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.
This weak basicity is a crucial feature in drug design. It means that under physiological pH (7.4), the pyrazole ring is typically uncharged, which generally favors membrane permeability. However, it is basic enough to be protonated by strong acids, a property that can be exploited for salt formation to improve solubility.[6][11] The pKa can be modulated by substituents on the ring, a key strategy for optimizing a compound's properties.[11]
Hydrogen Bonding
The pyrazole scaffold is an adept participant in hydrogen bonding, a fundamental interaction in drug-receptor binding.[5]
-
Hydrogen Bond Donor (HBD): The N1-H group is an effective hydrogen bond donor.[3]
-
Hydrogen Bond Acceptor (HBA): The N2 lone pair is a proficient hydrogen bond acceptor.[3]
This dual HBD/HBA capability allows the pyrazole ring to form multiple, stabilizing interactions within a protein's active site, contributing to binding affinity and selectivity.[5] For instance, in certain kinase inhibitors, the pyrazole N-H can form a critical hydrogen bond with a backbone carbonyl in the hinge region of the enzyme.[3]
Key Physicochemical Parameters for Drug Development
While the core properties are foundational, drug development focuses on a set of quantitative parameters that predict a compound's in vivo behavior. For pyrazole derivatives, the interplay between lipophilicity, solubility, and stability is paramount.
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like pyrazoles, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant.
Lipophilicity influences:
-
Absorption: Adequate lipophilicity is required to cross cell membranes.[12]
-
Distribution: Affects how a drug distributes into tissues and crosses the blood-brain barrier.[5]
-
Metabolism: High lipophilicity can lead to increased metabolic breakdown by cytochrome P450 enzymes.
-
Toxicity: High LogP values are often associated with off-target effects and toxicity.
Generally, a LogP value between 1 and 3 is considered a good starting point for oral drug candidates, though the optimal value is target and class-dependent.[12] The pyrazole ring itself can be used to modulate lipophilicity; for example, by serving as a less lipophilic bioisostere for a phenyl ring.[3]
Aqueous Solubility
A drug must have sufficient aqueous solubility to be absorbed from the gastrointestinal tract and to be formulated for administration. Poor solubility is a leading cause of failure in drug development.[13][14]
The solubility of pyrazole derivatives is influenced by:
-
Crystal Packing: Strong intermolecular forces in the solid state, such as hydrogen bonding, can decrease solubility. The high melting point of unsubstituted pyrazole (70°C) is due to intermolecular hydrogen bonding.[6]
-
Ionization (pKa): The ability to form salts can dramatically increase aqueous solubility.
-
Substituents: Introducing polar groups or ionizable centers can enhance solubility.
Strategies like solid dispersions, for example with celecoxib and polymers like PEG 4000, are used to improve the dissolution rate of poorly soluble pyrazole drugs.[13][15]
Chemical and Metabolic Stability
The pyrazole ring is generally resistant to oxidation and reduction.[6] Compared to heterocycles like imidazole, pyrazole frameworks often exhibit enhanced metabolic stability against cytochrome P450-mediated oxidation.[5] However, substituents attached to the ring, particularly on the nitrogen atoms, can be sites of metabolic attack.[5] Assessing stability in liver microsomes or hepatocytes is a standard in vitro assay during lead optimization.
| Property | Importance in Drug Discovery | Typical Range for Oral Drugs | Modulation Strategy for Pyrazoles |
| pKa | Governs ionization state, solubility, permeability | Basic: 7-9; Acidic: 3-5 | Add/remove electron-withdrawing/donating groups |
| LogD (pH 7.4) | Balances permeability and solubility | 1 - 3 | Add polar/nonpolar substituents; N-alkylation |
| Aqueous Solubility | Crucial for absorption and formulation | > 10 µg/mL | Introduce ionizable groups; salt formation; formulation |
| Metabolic Stability | Determines half-life and dosing regimen | High (low clearance) | Block metabolic hotspots; modify N-substituents |
Table 1: Summary of Key Physicochemical Properties and Their Impact.
Experimental Determination of Physicochemical Properties
Trustworthy data is the bedrock of rational drug design. The following protocols outline standard, validated methods for determining the key physicochemical parameters of novel pyrazole derivatives.
Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
This is the gold-standard method for LogP determination, as described by regulatory bodies and widely cited in the literature.[16][17]
Principle: The compound is partitioned between two pre-saturated, immiscible phases (n-octanol and water). The concentration of the compound in each phase is measured at equilibrium, and the LogP is calculated from the ratio.
Materials:
-
Test pyrazole derivative
-
n-Octanol (reagent grade)
-
Purified water (e.g., Milli-Q)
-
Separatory funnels or glass vials with Teflon-lined caps
-
Analytical balance, vortex mixer, centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and water in a large separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound in n-octanol (or water, depending on solubility) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol phase (e.g., 5 mL) and the pre-saturated water phase (e.g., 5 mL). Add a small aliquot of the stock solution.
-
Trustworthiness Insight: The final concentration should be below the compound's solubility limit in either phase to avoid erroneous results. The volume of stock solution added should be minimal (<1% of the total volume) to not disturb the phase equilibrium.[17]
-
-
Equilibration: Seal the vial and shake vigorously (e.g., on a vortex mixer) for 1 hour. Allow it to rest or centrifuge at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete phase separation.
-
Quantification: Carefully sample a known volume from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase (C_oct and C_wat) using a validated analytical method (e.g., HPLC-UV).
-
Calculation:
-
Partition Coefficient (P) = C_oct / C_wat
-
LogP = log10(P)
-
-
Validation: Perform the experiment in triplicate. Run a known standard with a similar LogP value to validate the experimental setup.
Figure 2: Experimental workflow for LogP determination by the shake-flask method.
Protocol: Determination of pKa by UV-Metric Titration
This method is efficient and requires minimal sample, making it suitable for early discovery.[16][18]
Principle: The UV-Vis absorbance spectrum of a compound often changes as its ionization state changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa is determined.
Materials:
-
Test pyrazole derivative
-
Series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13)[16]
-
UV-Vis spectrophotometer with a 96-well plate reader
-
Calibrated pH meter
Step-by-Step Methodology:
-
Wavelength Selection: Dissolve the compound in a strong acid (e.g., pH 1) and a strong base (e.g., pH 13) to obtain the fully protonated and deprotonated species, respectively. Scan the UV-Vis spectrum for each and identify an analytical wavelength where the absorbance difference is maximal.
-
Sample Preparation: Prepare a series of solutions of the test compound at a constant concentration in the different pH buffers. A 96-well plate format is ideal for this.
-
Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot absorbance versus the measured pH of each buffer.
-
Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the sigmoidal curve.
-
Expertise Insight: For compounds with low solubility, co-solvents like methanol or DMSO can be used, but the apparent pKa (p_sKa) must be measured and extrapolated back to a fully aqueous environment.
-
Case Study: Celecoxib - A Physicochemical Profile
Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used to treat arthritis pain and inflammation.[13] Its physicochemical properties are a classic example of the challenges and strategies involved with pyrazole-based drugs.
-
Structure: Features a central pyrazole ring substituted with two phenyl rings (one bearing a sulfonamide group) and a trifluoromethyl group.[19]
-
Solubility: Celecoxib is a BCS Class II drug, meaning it has high permeability but low aqueous solubility (approx. 5 µg/mL).[14] This poor solubility limits its dissolution rate and can lead to variable absorption.[14]
-
Lipophilicity: It is a highly lipophilic molecule, with a reported LogP of approximately 3.4.[19] This high lipophilicity contributes to its good membrane permeability.
-
pKa: The sulfonamide group imparts weak acidity, with a pKa of around 11.1.[20] This means it is non-ionized at physiological pH, consistent with its low solubility and high lipophilicity.
The development of Celecoxib has involved extensive formulation work, including the creation of nanoformulations and solid dispersions to enhance its solubility and bioavailability, demonstrating that even for successful drugs, optimizing physicochemical properties is a continuous challenge.[13][14][15]
Figure 3: Logical relationship between core physicochemical properties and the ADME profile of a drug candidate.
Conclusion
The pyrazole scaffold is a powerful tool in the arsenal of the medicinal chemist. Its unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties provides a foundation for designing potent and selective therapeutic agents. However, success is contingent upon a deep and quantitative understanding of the resulting physicochemical properties. Lipophilicity, solubility, and pKa are not merely abstract parameters; they are the critical determinants of a molecule's journey through the body. By employing rigorous experimental methodologies and embracing a mindset of rational, property-based design, researchers can effectively harness the potential of pyrazole derivatives to develop the medicines of tomorrow.
References
- Ran, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBh1_eDy_f3_1LBUVCBrqM3imH1u1AoFlo8HxwIKJMTKsSushJ4U2p1Kgg5uGYefjy4PKJdQ90C_9AsT_cy-3qTLx2TULc16BLMv7DXqhL2MAwSo2kianZJhL97Q83JmrS7zUToRu7so9Avg==]
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - A Review. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.
- Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETdfKWnpOvSClDtaZkgnf4pKDc5gMXCPU5E0jjLc4fG9HFs1HHLwNAzRSAaXD4s4os5mELtHw5u5XDP4l_e-Uw-WGyMi-ciC9MJdcP7-W-xahfhCQVIm5Do5EowOZoE0PM0X2j1nLXNRywkpBnVB1esuOFkAND4UwowwlY6YpRHV2UcdpY8NBsXWHlqd3gqp-8CWaN_1EHkxsg_GN5Kx32N0QEM3X-lp6XIa9P1HuvIyIacpmPgk8yYY3kcN4PrX3UTzuqioL7X6_yF3AJNcUz-L8ghTr-h543B1mOJnbOSrdUwPnlN0RChNs=]
- Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG94WUm0X3pnGThsTGOUR948YHBOuKtp45P_SrT6IGBHh3W6poczq0Ji8DO7FnDh-tQVCFw2zYnbglwxNgyQPXRQKYs2zp5FGwVw1yNd8XKFxKB4tvNFbkUyR5fFBnQV15oyFCD9wc4zfLHFGflCNk82iF93rNgbnpT-tMAmjWnzwjFIn7G4WMXX743WFYG4By_U_s=]
- Patel, H., et al. (n.d.). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. World Journal of Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbClg2nr1CDq-1Hiz3IJgiG7NyfJ7Tc1Yy9PuDVwAIxEqmcCGHQ72XCy8rfg1r_SH8MhG4u0mrcPbiDV8Nai1RkDiw30equwG4kM7-EDtb4UlmUnj8y_Tcv29EYDUqtiVNnuxJgtX7tt5Gnl-ahZXpIWtGK3yPm4Kl3V9TDbIGZGdDBZ_GIKOn6s1LHZ3mkwantnHt0w80_j7f0e9Wt4kzIWnNwDCk]
- Fathalla, W., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqmiSqMNjdr5tIqXbFDGh_Vs0usuk4pxr4SOgCIGviPXGfjkq0fVE-9PIUsEowaSXW_ECoFRxWPthXaWXDdzFP7uWCKbBtgMhz0t2ATBf2J_TVUOM9-otPhf5pmJneob_m_nQlEFzlg4IYYyDvDacCGvRVVhuapMR__H-r1iG0Wmams5nPr8eAQVI8GvWWFO_IOEpXK0HDQTt8DCLEvBvnpTgIwlsLYyPkzA8nK1YhfnPabg==]
- Yazdanian, M., et al. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrQ26HAaPv3HvrOrtexbDDpeiPd0Ei7wsljKhxrRQosT0AiVy3eRq33siKkjK0rOXoQJW274dbIa4IX_OgrDVH9EgRVVOUBWQBwpiT9OSxj5y_ajw4UEwyuEdtx087yU8ZMOhd]
- Yusuf, H., et al. (2022). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX6tVRMJ-T2Hpv0_UGqll1oMGXer20QtJB-rLb2MZwfp91tNppTywobqlKHqvLJN1ZsfBtAp3vaHIcDS1wqiGuHOz2tYkalH1ar6nqmJittE_R1Qqiilfi0_yvWqK55rSRncoNWntTgXq43qi1JU6H6mKgWyQinRPIcOwBn24_9U2Of6Wu0fUtTbJoTXw-zPGiMsXUqRz9_nq9yCEwhbCyFggRRTSaKc2KzkPCHfxH3AFh]
- Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [URL: https://pubmed.ncbi.nlm.nih.gov/27137915/]
- Tighadouini, S., et al. (2020). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg4yBETTujMVoFrbnppakLt3mP5xREjC28dsBPp-KxHxctvBchC7SwwrHB89Yy_01K8oIuWKGLzx9bJsN7owWoyMWJiApFXhw0iByTUHshAl89un0EOe8FoPArw8gfkgR9QKRq4UmolCIDUoy3c54cvTXbvxOa1jatyqP6TRMxShsvQVACYSj87KaCij3r_55KSwtqKZ-24NwXXcqZjgWsmvLsWOKQeqxEzW39o34T0gGEMsYmdg==]
- Trotsko, N., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbddtP_K2_Tu21ATkE8Gw7KzpDS7vRxkeVSUY27zuwDQswler7FaS_Ii6HuMZsEkX9QeBUSuz-uYueVXAQmE-lILPaA7RBH4YEO3SGOewrZSLo42h0wrpfSwU2Qq5Wqs_mJyeiaY3_6wLCjw==]
- Al-Obaidi, H., & Buckle, D. (2010). Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions. Journal of Pharmacy and Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/20819177/]
- Ionescu, I.-A., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/22818]
- Arslan, A., & Oner, L. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro. Pharmaceutics. [URL: https://www.pharmaexcipients.
- Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [URL: https://www.graphyonline.com/archives/archivedownload.php?pid=JDRD-146]
- Guler, G. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11172151/]
- Czyrski, A., & Szymański, P. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. [URL: https://www.mdpi.com/1420-3049/29/15/3547]
- Marín-Luna, M., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c4nj02229a]
- Al-Obaidi, H., & Buckle, D. (2010). Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions. Journal of Pharmacy and Pharmacology. [URL: https://academic.oup.com/jpp/article/62/9/1131/6135688]
- National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2662]
- Marín-Luna, M., et al. (2015). Pairs of tautomeric pyrazoles. ResearchGate. [URL: https://www.researchgate.net/figure/Pairs-of-tautomeric-pyrazoles_fig2_273763784]
- Ghasempour, L., et al. (n.d.). ADME Properties of compound 6. ResearchGate. [URL: https://www.researchgate.net/figure/ADME-Properties-of-compound-6_tbl3_353229864]
- Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis. Alfa Chemistry Testing Lab. [URL: https://www.alfachemic.
- El-Sayed, N. N. E., et al. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. [URL: https://www.researchgate.net/publication/376376879_Synthesis_Molecular_Docking_Studies_and_ADME_Properties_of_Some_New_Pyrazolo15-apyrimidines_as_Antimicrobial_and_Anticancer_Agents]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alfachemic.com [alfachemic.com]
- 19. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide
The following technical guide details the biological activities, structure-activity relationships (SAR), and experimental validation of 5-aminopyrazole derivatives.
Executive Summary
The 5-aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its distinct electronic profile and hydrogen-bonding capabilities. Unlike generic heterocycles, the 5-aminopyrazole core functions as a versatile bioisostere for the purine ring system, allowing it to mimic ATP in kinase binding pockets.
This guide analyzes the scaffold's utility across three primary therapeutic axes: Oncology (Kinase Inhibition) , Inflammation (p38 MAPK modulation) , and Antimicrobial Resistance . It provides researchers with actionable SAR insights, validated experimental protocols, and mechanistic pathways to accelerate lead optimization.
Chemical Space & Structure-Activity Relationship (SAR)
The 5-aminopyrazole core (
SAR Visualization
The following diagram maps the functional impact of substitutions at N1, C3, C4, and the C5-Amino group based on recent high-potency analogs (e.g., Pirtobrutinib, BIRB-796).
Figure 1: Strategic derivatization vectors of the 5-aminopyrazole scaffold. The C5-Amino position is the primary vector for kinase hinge interaction.
Therapeutic Axis I: Oncology & Kinase Inhibition
5-aminopyrazoles function primarily as ATP-competitive inhibitors. Their efficacy is most pronounced in targeting Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK) .
Mechanism of Action: The "Gatekeeper" Interaction
In CDK2/Cyclin A complexes, the pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone NH of the hinge region, while the C5-amino group donates a hydrogen bond to the backbone carbonyl. This "bidentate" anchor orients the molecule, allowing C3/C4 substituents to explore the hydrophobic back-pocket.
Key Data: Antiproliferative Potency
Table 1: Comparative IC50 values of 5-aminopyrazole derivatives against key cancer cell lines.
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Mechanism Note |
| Pirtobrutinib | BTK (C481S mutant) | MCL Cells | < 0.01 | Reversible inhibitor; overcomes Ibrutinib resistance [1]. |
| Compound 29 | CDK2/Cyclin A2 | MCF-7 (Breast) | 17.12 | Induces G2/M phase cell cycle arrest [2]. |
| Compound 11a | Unknown | HepG2 (Liver) | ~15.0 | 54% growth inhibition at screening concentration [3]. |
| Dinaciclib | CDK1/2/5/9 | A549 (Lung) | 0.003 | Pyrazolo[1,5-a]pyrimidine core (bioisostere) [4]. |
Therapeutic Axis II: Inflammation (p38 MAPK)
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokines (TNF-α, IL-6).[1] 5-aminopyrazoles, specifically N-pyrazole ureas (e.g., BIRB-796/Doramapimod), act as Type II inhibitors . They bind to the inactive "DFG-out" conformation of the kinase, offering higher selectivity than Type I (ATP-mimetic) inhibitors.
Signaling Pathway Blockade
The diagram below illustrates where 5-aminopyrazole inhibitors intercept the inflammatory cascade.[2]
Figure 2: p38 MAPK signaling cascade showing the intervention point of 5-aminopyrazole inhibitors preventing cytokine release.
Validated Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are standardized for evaluating 5-aminopyrazole derivatives.
Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
Purpose: To determine the IC50 of a derivative against a specific kinase (e.g., p38α or CDK2).
Materials:
-
Recombinant Kinase (e.g., p38α, 5-10 nM final).
-
FRET Peptide Substrate (specific to kinase).
-
ATP (at
concentration for the specific kinase). -
Test Compound (dissolved in 100% DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Prepare 3x serial dilutions of the test compound in DMSO. Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme Addition: Dilute the kinase in Assay Buffer. Add 5 µL of the enzyme solution to the wells. Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibration (crucial for Type II inhibitors like BIRB-796).
-
Reaction Start: Add 5 µL of the Substrate/ATP mix.
-
Incubation: Incubate for 60 minutes at RT.
-
Termination: Add 10 µL of EDTA-containing detection reagent.
-
Readout: Measure fluorescence ratio (Ex/Em specific to FRET pair) on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
-
Validation Criteria: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.
-
Protocol B: MTT Cell Viability Assay
Purpose: To assess cytotoxicity in cancer cell lines.
Workflow:
-
Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat with test compounds (0.1 – 100 µM) for 48h or 72h. Maintain DMSO concentration < 0.5% v/v.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4h at 37°C.
-
Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: % Viability =
.
Synthesis Strategy Overview
The most robust route to 5-aminopyrazoles is the heterocyclization of
-
Reaction:
-ketonitrile + Hydrazine hydrate 5-aminopyrazole.[3] -
Conditions: Ethanol reflux (2-4h), often catalyzed by acetic acid.
-
Advantage: This is a high-yielding, atom-economic "one-pot" reaction.[4]
-
Derivatization: The resulting C5-amine can be further reacted with isocyanates to form ureas (p38 inhibitors) or acyl chlorides to form amides.
References
-
Mato, A. R., et al. (2021). "Pirtobrutinib in Pretreated Covalent BTK Inhibitor–Resistant Mantle Cell Lymphoma." New England Journal of Medicine.
-
Ali, A. A., et al. (2022).[5] "Design, synthesis and biological evaluation of novel pyrazole derivatives as potential CDK2 inhibitors." Bioorganic Chemistry.
-
Lusardi, M., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences.
-
Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics.
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.
-
Rapetti, F., et al. (2024).[5] "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid. While specific biological data for this compound is not yet publicly available, its structural features, particularly the pyrazole core, suggest a strong potential for biological activity. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent inhibitory effects on protein kinases. Therefore, this guide will focus on a logical, hypothesis-driven approach to evaluate this compound as a potential kinase inhibitor. We will detail both biochemical and cell-based assay protocols, providing the scientific rationale behind the experimental design and offering insights into data interpretation.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structure is considered "privileged" in drug discovery due to its ability to form multiple, favorable interactions with the ATP-binding pocket of protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.
Given the structural similarities of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid to known kinase inhibitors, it is prudent to initiate its characterization by screening for kinase inhibitory activity. This document outlines a two-tiered approach:
-
Tier 1: Biochemical Kinase Assay: To determine if the compound can directly inhibit the enzymatic activity of a purified kinase in a cell-free system.
-
Tier 2: Cell-Based Kinase Assay: To assess the compound's ability to inhibit kinase activity within a living cell, which provides insights into its cell permeability and activity in a more physiological context.
Compound Handling and Preparation
Proper handling and solubilization of the test compound are critical for obtaining reliable and reproducible data.
-
Solubility Testing: The benzoic acid moiety suggests that the compound's solubility will be pH-dependent. Initial solubility should be tested in common laboratory solvents.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution (e.g., 10-50 mM).
-
Aqueous Buffers: The solubility in aqueous buffers at different pH values should be determined. The carboxylic acid group suggests that solubility may increase in slightly basic buffers (pH > 7.4).
-
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.
-
Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects the assay performance (typically < 0.5%).
Tier 1: Biochemical Kinase Inhibition Assay
A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. For initial screening, a homogenous, luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega) is recommended due to its high sensitivity, broad applicability to different kinases, and suitability for high-throughput screening. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step process:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together. Active kinases will convert ATP to ADP.
-
ADP Detection:
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added to convert the newly produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated, and therefore, the kinase activity.
-
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase being tested. Here, we will use a hypothetical tyrosine kinase as an example.
Materials:
-
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid stock solution in DMSO.
-
Recombinant human kinase (e.g., Src, Abl).
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipettes.
-
Plate reader with luminescence detection capabilities.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare a serial dilution of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid in the kinase assay buffer containing a fixed percentage of DMSO. For an initial screen, a 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Include "no compound" (DMSO vehicle) controls for 100% kinase activity and "no kinase" controls for background signal.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Prepare a solution of ATP in the kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data to the "no compound" control (100% activity).
-
Percent Inhibition = 100 * (1 - (Signal_compound / Signal_no_compound))
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Table 1: Example Data for IC50 Determination
| Compound Conc. (µM) | Log [Compound] | Luminescence (RLU) | Percent Inhibition |
| 100 | 2 | 1,500 | 95.0% |
| 33.3 | 1.52 | 2,500 | 91.7% |
| 11.1 | 1.05 | 5,000 | 83.3% |
| 3.7 | 0.57 | 10,000 | 66.7% |
| 1.2 | 0.08 | 18,000 | 40.0% |
| 0.4 | -0.40 | 25,000 | 16.7% |
| 0.1 | -1.00 | 29,000 | 3.3% |
| 0 | - | 30,000 (100% Activity) | 0% |
| No Kinase | - | 500 (Background) | - |
Tier 2: Cell-Based Kinase Inhibition Assay
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound is active in a more complex biological environment. This type of assay assesses the compound's ability to cross the cell membrane and inhibit the target kinase within the cell, leading to a downstream effect, such as a change in substrate phosphorylation.
Principle of a Phospho-Specific Antibody-Based Assay
This method involves treating cells with the compound and then lysing them to measure the phosphorylation status of a known downstream substrate of the target kinase. The level of phosphorylation is typically quantified using an ELISA-based method with a phospho-specific antibody.
Detailed Protocol: In-Cell Western or ELISA
This protocol is a general template for measuring the inhibition of a specific signaling pathway in cells.
Materials:
-
A cell line that expresses the target kinase and its substrate (e.g., a cancer cell line with an activated signaling pathway).
-
Cell culture medium and supplements.
-
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.
-
A known activator of the signaling pathway (if necessary, e.g., a growth factor).
-
A known inhibitor of the kinase as a positive control.
-
Cell lysis buffer.
-
Primary antibodies: one that recognizes the phosphorylated form of the substrate and one that recognizes the total amount of the substrate protein.
-
Secondary antibodies conjugated to a detectable label (e.g., horseradish peroxidase or a fluorescent dye).
-
Detection reagents.
-
96-well cell culture plates.
-
Plate reader (absorbance or fluorescence).
Experimental Workflow:
Caption: Workflow for a cell-based kinase inhibition assay.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with a low-serum medium for a few hours to reduce basal signaling.
-
Prepare serial dilutions of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid in the low-serum medium.
-
Treat the cells with the compound dilutions for a predetermined amount of time (e.g., 1-4 hours).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate activator (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before lysis.
-
-
Cell Lysis and Detection:
-
Aspirate the medium and lyse the cells by adding a suitable lysis buffer.
-
The subsequent steps will depend on the specific assay format (e.g., ELISA, In-Cell Western). For an ELISA:
-
Transfer the lysates to an antibody-coated plate.
-
Incubate with a primary antibody against the phosphorylated substrate.
-
Wash and incubate with a labeled secondary antibody.
-
Add a detection substrate and read the signal.
-
-
In parallel, determine the total substrate levels to normalize for any differences in cell number.
-
Data Analysis and Interpretation
-
Normalize the Data:
-
For each well, divide the signal from the phospho-specific antibody by the signal from the total protein antibody. This corrects for any variations in cell density.
-
-
Calculate Percent Inhibition and IC50:
-
Similar to the biochemical assay, calculate the percent inhibition relative to the DMSO-treated control.
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data to determine the cellular IC50.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid as a potential kinase inhibitor. A positive result in the biochemical assay, followed by confirmation of activity in a cell-based assay, would provide strong evidence that this compound warrants further investigation.
Subsequent steps in the characterization of this compound could include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.
-
Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.
By following a systematic and hypothesis-driven approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel chemical entities like 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.
References
-
KC, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]
- Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
-
Allison, D., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(3), 387-392. [Link]
-
Al-Soud, Y. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7535. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
PLOS ONE. (2014). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
IUCr. (2007). tert-Butyl 4-({[(E)-1,3-dimethyl-5-phen-oxy-pyrazol-4-yl]meth-yl}amino-oxymeth-yl)benzoate. [Link]
Application Notes & Protocols: Characterizing "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" as a Kinase Pathway Inhibitor
Introduction: The Pyrazole Scaffold in Kinase-Modulated Pathways
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its structural versatility allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to achieve high-affinity interactions with various biological targets. While many pyrazole derivatives have been explored for their roles as direct kinase inhibitors, acting on the ATP-binding site of enzymes like FLT3, others function by modulating key protein-protein interactions within kinase-driven signaling cascades.[2] This application note focuses on a novel pyrazole derivative, "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid," and provides a comprehensive guide for its characterization as a potential modulator of kinase signaling pathways.
While direct inhibitory data for this specific molecule is not yet publicly available, we can draw parallels from structurally related compounds. For instance, BAY-293, another pyrazole-containing molecule, is a potent and selective inhibitor of the interaction between KRAS and Son of Sevenless 1 (SOS1).[3][4][5] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS, a critical node in multiple kinase signaling pathways, including the MAPK/ERK cascade.[6][7] The disruption of the KRAS-SOS1 interaction by BAY-293 prevents RAS activation, leading to the inhibition of downstream signaling, such as ERK phosphorylation, and subsequent anti-proliferative effects in cancer cell lines.[3][7] This application note will therefore provide protocols to investigate if "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" acts through a similar mechanism of disrupting protein-protein interactions within a kinase-regulated pathway.
Plausible Mechanism of Action: Disruption of Protein-Protein Interactions
Based on the precedent set by compounds like BAY-293, a plausible mechanism of action for "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" is the allosteric inhibition of a key protein-protein interaction within a kinase signaling cascade. This mode of inhibition offers the potential for greater selectivity compared to traditional ATP-competitive kinase inhibitors, which can suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.
The following diagram illustrates the hypothetical mechanism where the compound binds to a protein (e.g., a scaffold protein or an upstream regulator) and prevents its interaction with a kinase or its substrate, thereby downregulating the signaling pathway.
Caption: Hypothetical mechanism of action for the pyrazole inhibitor.
Experimental Protocols
The following protocols provide a framework for the initial characterization of "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid."
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol is designed to determine if the compound directly inhibits the activity of a specific kinase.[8][9] It is a crucial first step to distinguish between direct kinase inhibition and modulation of a pathway component.
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a purified kinase.[8] The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically using a fluorescence- or luminescence-based method. A decrease in signal in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[10]
-
"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the kinase)
-
Microplate reader
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare a serial dilution of "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound or DMSO (vehicle control)
-
Purified kinase
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Sources
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" in drug discovery and development
This application note details the technical utility, synthesis, and functionalization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , a critical bifunctional scaffold in the discovery of Type II kinase inhibitors, particularly for p38 MAPK.
Executive Summary
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid is a specialized heterocyclic building block designed for the synthesis of Type II kinase inhibitors . Structurally related to the clinical candidate Doramapimod (BIRB 796) , this scaffold retains the critical tert-butyl-pyrazole pharmacophore required for deep hydrophobic pocket binding (DFG-out conformation) while replacing the lipophilic p-tolyl group with a p-benzoic acid moiety.
This modification transforms the molecule into a bifunctional scaffold :
-
The 5-Amino Group: Serves as the nucleation point for urea formation (the primary hydrogen-bonding motif with the kinase hinge/Glu71).
-
The Benzoic Acid: Provides a versatile synthetic handle for optimizing physicochemical properties (solubility, lipophilicity) or attaching targeting ligands, a feature absent in the parent BIRB 796 structure.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzoic acid |
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Molecular Weight | 259.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |
| pKa (Calc) | ~3.5 (Carboxylic Acid), ~2.0 (Pyrazole Amine) |
| Key Functionality | Weakly nucleophilic amine (pyrazole); Electrophilic acid precursor |
Synthesis Protocol: The "Make"
Objective: Synthesis of the scaffold from commodity starting materials.
Reaction Scheme
The synthesis relies on the regioselective condensation of 4-hydrazinobenzoic acid with pivaloylacetonitrile . The reaction is driven by the nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile.
Materials
-
Reagent A: 4-Hydrazinobenzoic acid (CAS: 619-67-0)[1]
-
Reagent B: Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile) (CAS: 59997-51-2)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Conc. HCl (Catalytic amount, optional)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydrazinobenzoic acid (10.0 mmol, 1.52 g) in Ethanol (50 mL).
-
Addition: Add pivaloylacetonitrile (10.0 mmol, 1.39 g) to the suspension.
-
Reaction: Heat the mixture to reflux (78°C) . The suspension typically clears as the reaction proceeds, followed by the precipitation of the product.
-
Duration: Maintain reflux for 4–6 hours. Monitor consumption of hydrazine by TLC (System: DCM/MeOH 9:1).
-
-
Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid precipitate under vacuum.
-
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 75–85%
-
Identity Check: 1H NMR (DMSO-d6) should show the tert-butyl singlet (~1.2 ppm), pyrazole CH singlet (~5.4 ppm), and para-substituted aromatic doublets.
-
Application Protocols: The "Use"
Objective: Utilizing the scaffold to build kinase inhibitor libraries.
Workflow A: Urea Formation (The Pharmacophore)
Context: The amino group on the pyrazole is electronically deactivated and sterically hindered. Standard nucleophilic attack on isocyanates is slow. Activation of the coupling partner is required.
Protocol: Reaction with Isocyanates
-
Dissolution: Dissolve the scaffold (1.0 eq) in anhydrous THF or DMF .
-
Base: Add DIPEA (2.0 eq) to ensure the amino group is non-protonated.
-
Coupling: Add the desired Isocyanate (e.g., 1-isocyanato-4-methylnaphthalene) (1.1 eq) dropwise.
-
Conditions: Stir at 60°C for 12 hours.
-
Note: If the isocyanate is not commercially available, generate it in situ from the corresponding aniline using Triphosgene or react the aniline with Phenyl Chloroformate to form the carbamate, then react with the pyrazole amine.
Workflow B: Amide Coupling (The Tail)
Context: The carboxylic acid allows for the attachment of solubilizing groups (e.g., morpholine, N-methylpiperazine) to improve the pharmacokinetic profile.
Protocol: HATU Coupling
-
Activation: Dissolve the scaffold (1.0 eq) in DMF . Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at RT.
-
Amine Addition: Add the solubilizing amine (e.g., Morpholine) (1.2 eq).
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Monitor by LCMS for the formation of the amide [M+H]+.
Visualizations & Pathways
Figure 1: Synthesis & Functionalization Workflow
Caption: Chemical pathway transforming raw materials into the bifunctional kinase inhibitor scaffold.
Figure 2: p38 MAPK Signaling & Inhibition
Caption: Mechanism of action showing Type II inhibition stabilizing the DFG-out conformation.
References
-
Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.
- Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents. (Contextualizing the diaryl urea scaffold).
-
Organic Syntheses. "General methods for pyrazole synthesis via hydrazine condensation." Organic Syntheses Collection.
Sources
Application Note: Strategic Utilization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid
This Application Note is designed for researchers in medicinal chemistry and chemical biology, focusing on the strategic utilization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid as a versatile scaffold for Type II kinase inhibitor design and affinity probe generation.
Introduction & Technical Overview
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid is a critical building block in the synthesis of Type II kinase inhibitors , specifically those targeting the p38 MAP Kinase and B-Raf pathways. Structurally, it belongs to the N-aryl-aminopyrazole class, the core scaffold of the potent inhibitor Doramapimod (BIRB 796) .
Unlike the standard tolyl-based intermediates used in Doramapimod, this benzoic acid derivative provides a unique "Solvent-Exposed Vector" (the carboxylic acid). This functionality allows researchers to:
-
Enhance Solubility: Modify physicochemical properties in late-stage lead optimization.
-
Generate Affinity Probes: Covalently attach the scaffold to solid supports (beads) for kinase pulldown assays.
-
Develop PROTACs: Serve as the "Warhead" attachment point for E3 ligase linkers.
Mechanistic Context: The DFG-Out Conformation
This scaffold is designed to bind the allosteric hydrophobic pocket created when the kinase DFG (Asp-Phe-Gly) motif adopts the "Out" conformation. The aminopyrazole moiety serves as the anchor, while the 5-amino group is typically derivatized into a urea linkage to form hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: Commercial availability of this specific acid can be sporadic. High-purity synthesis is achievable via a Knorr-type condensation.
Reagents:
-
4-Hydrazinobenzoic acid (CAS: 619-67-0)
-
4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) (CAS: 59997-51-2)
-
Ethanol (Absolute)
-
Hydrochloric acid (Concentrated)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-hydrazinobenzoic acid (10.0 mmol) in Ethanol (50 mL).
-
Addition: Add pivaloylacetonitrile (11.0 mmol, 1.1 eq) to the mixture.
-
Catalysis: Add catalytic HCl (0.5 mL, conc) to accelerate the condensation.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 4–6 hours. Monitor consumption of hydrazine by TLC (System: 10% MeOH in DCM).
-
Work-up: Cool the reaction to room temperature. The product often precipitates as a solid.
-
Isolation: Concentrate the solvent to ~10 mL under reduced pressure if no precipitate forms. Pour into ice-cold water (100 mL).
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water to yield off-white crystals.
-
Quality Check: Verify identity via 1H NMR (DMSO-d6). Look for the tert-butyl singlet (~1.3 ppm) and pyrazole proton (~5.5 ppm).
-
Protocol B: Derivatization to Active Urea Inhibitor
Rationale: The acid itself has low affinity. The biological activity is "activated" by converting the 5-amino group into a diaryl urea.
Reagents:
-
Scaffold from Protocol A
-
Aryl Isocyanate (e.g., 1-Isocyanato-4-methylnaphthalene for BIRB-like potency)
-
Pyridine or Triethylamine
-
THF (Anhydrous)
Methodology:
-
Dissolve the Aminopyrazole Acid (1.0 eq) in anhydrous THF .
-
Add Pyridine (2.0 eq) as a base.
-
Dropwise add the Aryl Isocyanate (1.1 eq) at 0°C.
-
Allow to warm to room temperature and stir overnight.
-
Validation: The formation of the urea linkage (-NH-CO-NH-) creates a potent Type II inhibitor capable of stabilizing the DFG-out conformation.
Data Visualization & Workflows
Figure 1: Synthesis & Application Workflow
This diagram illustrates the conversion of raw materials into the scaffold and its subsequent divergence into Drug Discovery (Inhibitors) or Chemical Biology (Probes).
Caption: Divergent synthesis workflow starting from the aminopyrazole-benzoic acid scaffold.
Figure 2: p38 MAPK Signaling Context
Understanding the downstream effects of inhibiting p38 using derivatives of this scaffold.
Caption: The p38 MAPK signaling cascade. Derivatives of the scaffold inhibit the p38 node, blocking inflammatory cytokine production.
Quantitative Data Summary
Table 1: Comparative Properties of Scaffold vs. BIRB 796 Intermediate
| Feature | 4-(5-Amino...)-benzoic acid | Standard Tolyl Intermediate (BIRB 796) |
| C-Tail Substituent | Carboxylic Acid (-COOH) | Methyl (-CH3) |
| Solubility (pH 7.4) | High (due to ionization) | Low (Lipophilic) |
| Derivatization Potential | High (Amide coupling, Esterification) | Low (Inert alkyl group) |
| Primary Application | Affinity Probes, PROTACs, Soluble Analogs | Clinical Drug Candidates |
| Binding Mode | DFG-Out (Allosteric) | DFG-Out (Allosteric) |
References
-
Regan, J. et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)". Journal of Medicinal Chemistry, 45(14), 2994–3008.
-
Pargellis, C. et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site". Nature Structural Biology, 9, 268–272.
-
Dumas, J. et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor". Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.
-
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational chemistry for pyrazole synthesis).
Application Note: Covalent Inhibitor Design Using Pyrazole-Benzoic Acid Scaffolds
This Application Note and Protocol Guide addresses the strategic utilization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (referred to herein as Scaffold-796A ) in the design and development of covalent kinase inhibitors.
This scaffold is a structural analogue of the "tail" moiety found in Type II kinase inhibitors (e.g., BIRB 796/Doramapimod). Its unique geometry allows it to stabilize the DFG-out conformation of protein kinases. By functionalizing this scaffold with electrophilic warheads, researchers can convert a reversible, allosteric binder into a highly selective Targeted Covalent Inhibitor (TCI) .
Introduction
The transition from reversible to covalent inhibition represents a paradigm shift in kinase drug discovery. While reversible Type II inhibitors exploit the inactive (DFG-out) conformation for selectivity, they often suffer from poor residence time and competition with high intracellular ATP concentrations.
Scaffold-796A offers a privileged starting point for covalent design due to three intrinsic features:
-
DFG-Out Stabilization: The tert-butyl-pyrazole core occupies the hydrophobic pocket created by the movement of the DFG motif, anchoring the molecule.
-
Vector Availability: The carboxylic acid moiety at the para-position of the phenyl ring is typically solvent-exposed or directed toward the solvent channel, providing an ideal vector for attaching electrophilic warheads without disrupting the primary binding mode.
-
Synthetic Versatility: The distinct amine and carboxylic acid handles allow for orthogonal functionalization, facilitating "mix-and-match" library generation of linker-warhead combinations.
Design Strategy: The "Anchor-and-Reach" Approach
To design a covalent inhibitor using Scaffold-796A, one must employ the "Anchor-and-Reach" methodology. The pyrazole acts as the Anchor (reversible binding element,
Target Selection Criteria
Successful application requires a target kinase with a non-catalytic cysteine residue located within 5–15 Å of the scaffold's binding site. Common cysteine locations include:
-
The P-Loop (Glycine-rich loop): Accessible via linkers attached to the pyrazole amine.
-
The Hinge Region: Accessible via modifications to the phenyl ring.[1]
-
The Solvent Front: Accessible via the benzoic acid tail (primary strategy for this scaffold).
Warhead Installation Logic
The carboxylic acid of Scaffold-796A is coupled to a diamine linker bearing an acrylamide (Michael acceptor). The length of the linker determines the reach.
| Linker Type | Reach Distance | Target Cysteine Location |
| Ethylenediamine | ~3–5 Å | Proximal Solvent Front |
| Piperazine | ~5–7 Å | Distal Solvent Front / Surface |
| PEG-2/PEG-4 | >10 Å | Remote Cysteines (Allosteric) |
Experimental Protocols
Protocol A: Synthesis of Covalent Probes (Amide Coupling)
Objective: To attach an acrylamide warhead to the Scaffold-796A carboxylic acid.
Materials:
-
Scaffold-796A (4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid)
-
N-Boc-piperazine (Linker precursor)
-
Acryloyl chloride
-
HATU, DIPEA, DMF, TFA, DCM.
Step-by-Step Procedure:
-
Scaffold Activation: Dissolve Scaffold-796A (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the activated ester.
-
Linker Attachment: Add N-Boc-piperazine (1.2 eq). Stir for 4 hours. Monitor by LC-MS for conversion to the Boc-protected intermediate.
-
Deprotection: Dilute reaction with EtOAc, wash with brine, dry, and concentrate. Redissolve in DCM/TFA (1:1) to remove the Boc group. Evaporate volatiles to yield the free amine intermediate.
-
Warhead Installation: Redissolve the amine intermediate in dry DCM at 0°C. Add DIPEA (3.0 eq). Dropwise add Acryloyl Chloride (1.0 eq). Critical: Do not use excess acryloyl chloride to avoid reacting with the pyrazole amine.
-
Purification: Quench with water immediately upon completion (<30 min). Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)
Objective: To confirm irreversible covalent labeling of the target kinase.
Principle: A covalent inhibitor will increase the mass of the protein by exactly the molecular weight of the inhibitor (MW_inh), whereas a non-covalent inhibitor will dissociate during ionization.
Workflow:
-
Incubation: Incubate Recombinant Kinase Domain (1 µM) with the synthesized Covalent Probe (10 µM) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 60 minutes at RT.
-
Control: Incubate Kinase with DMSO only.
-
-
Desalting: Pass the sample through a C4 desalting spin column or use an inline trap column to remove non-covalently bound small molecules and salts.
-
LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw multiply-charged spectra to zero-charge mass.
-
Data Interpretation:
-
Success: A mass shift of +MW_inh is observed relative to the DMSO control.
-
Failure: Mass spectrum is identical to the DMSO control (indicating no reaction or reversible binding only).
-
Protocol C: Determination of
Objective: To quantify the potency of the covalent inhibitor.[2] The IC50 value is time-dependent and therefore insufficient; the efficiency of covalent bond formation (
Methodology:
-
Time-Dependent Incubation: Prepare a serial dilution of the inhibitor. Incubate with the kinase for varying time points (
= 0, 15, 30, 60 min). -
Activity Assay: At each time point, add ATP and substrate peptide to initiate the kinase reaction. Measure phosphorylation (e.g., via HTRF or ADP-Glo).
-
Data Analysis:
-
Plot % Activity Remaining vs. Time for each concentration to determine
(observed rate of inactivation). -
Plot
vs. [Inhibitor Concentration]. -
Fit to the hyperbolic equation:
- : The concentration of inhibitor required for half-maximal rate of inactivation (measure of binding affinity).
- : The maximum rate of inactivation (measure of chemical reactivity).
-
Visualization of Workflows
Figure 1: Covalent Inhibitor Design Workflow
This diagram illustrates the iterative process of converting the Scaffold-796A into a functional covalent probe.
Caption: Iterative workflow for transforming the 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid scaffold into a Targeted Covalent Inhibitor.
Figure 2: Kinetic Mechanism of Action
Distinguishing between the initial reversible binding event and the subsequent irreversible step.
Caption: Two-step kinetic mechanism.
Data Presentation: Structure-Activity Relationship (SAR) Template
When optimizing these inhibitors, organize your data using the following table structure to track the trade-off between binding affinity and reactivity.
| Compound ID | Linker Structure | Warhead | MS Shift (Da) | |||
| 796A-Ref | None (Parent) | None | 150 | N/A | N/A | 0 |
| 796A-Cov1 | Ethylenediamine | Acrylamide | 200 | 0.05 | 4,166 | +355.4 |
| 796A-Cov2 | Piperazine | Acrylamide | 45 | 0.12 | 44,444 | +381.5 |
| 796A-Cov3 | Piperazine | Propynamide | 60 | 0.01 | 2,777 | +379.5 |
Note: A high
References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. [Link]
-
Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cystome. Chemistry & Biology. [Link][3][4]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions. Proceedings of the National Academy of Sciences. [Link]
-
Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to rational design. Drug Discovery Today. [Link]
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic fragment-based design of reversible covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization, Troubleshooting, and Scale-up of Intermediate "Fragment A" for p38 MAPK Inhibitors (e.g., Doramapimod/BIRB 796).[1]
Executive Summary & Reaction Logic
Welcome to the technical support hub for 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid . This molecule is a critical intermediate, often referred to as the "pyrazole tail," used in the synthesis of high-affinity p38 MAP kinase inhibitors.[1]
The Core Challenge:
The synthesis relies on a Knorr-type pyrazole condensation between a hydrazine and a
-
Regio-isomerism: Formation of the unwanted 3-amino-5-tert-butyl isomer (though sterics largely prevent this).[1]
-
Stalled Cyclization: Isolation of the acyclic hydrazone intermediate rather than the cyclized pyrazole.[1]
-
Zwitterionic Solubility: The product contains both a basic amine and an acidic carboxylate, leading to complex solubility profiles during workup.[1]
The Validated Pathway
The most robust route utilizes 4-hydrazinobenzoic acid (often as the HCl salt) and pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).[1]
Mechanistic Insight: The reaction is driven by the nucleophilic attack of the terminal hydrazine nitrogen on the ketone of the pivaloylacetonitrile (more electrophilic than the nitrile).[1] The bulky tert-butyl group exerts significant steric pressure, directing the initial condensation away from the bulky hydrazine aryl group.[1] This locks the tert-butyl group into the 3-position of the final pyrazole ring, ensuring the desired 5-amino regiochemistry.[1]
Standard Operating Procedure (SOP)
Protocol ID: PYR-BENZ-001 Scale: 10g - 100g basis[1]
Reagents & Materials
| Component | Equiv. | Role | Critical Attribute |
| 4-Hydrazinobenzoic acid (HCl salt) | 1.0 | Nucleophile | Purity >98%; Color should be off-white (pink indicates oxidation).[1] |
| Pivaloylacetonitrile | 1.1 | Electrophile | Excess ensures complete consumption of the hydrazine.[1] |
| Ethanol (Absolute) | 10-15 V | Solvent | Protic solvent assists proton transfer during cyclization.[1] |
| Conc. HCl | Cat. (0.1) | Catalyst | Accelerates nitrile activation (optional but recommended). |
Step-by-Step Workflow
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydrazinobenzoic acid HCl (1.0 eq) in Ethanol (10 volumes).
-
Addition: Add Pivaloylacetonitrile (1.1 eq) in one portion.
-
Reaction: Heat the mixture to reflux (78°C) .
-
Observation: The suspension will likely dissolve into a clear solution as the hydrazine reacts, followed by the precipitation of the product as the reaction progresses (depending on concentration).[1]
-
-
Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM). Look for the disappearance of the hydrazine (
) and the appearance of the pyrazole ( ).[1]-
Timeframe: Typically 4–12 hours.[1]
-
-
Workup (The "Isoelectric" Trick):
-
Cool the reaction mixture to room temperature.
-
The product is an amphoteric amino acid.[1] To maximize yield, adjust pH to the isoelectric point (approx pH 4–5) if necessary, though the product often crashes out directly from the acidic reaction media.[1]
-
Dilution: Add water (5 volumes) to force precipitation of the hydrochloride salt or the zwitterion.
-
-
Isolation: Filter the solid. Wash with cold water (2x) and cold ethanol (1x) to remove excess nitrile.
-
Drying: Vacuum dry at 50°C.
Troubleshooting Guide (FAQ)
Category A: Reaction Stalled[1]
Q: I see a major spot on TLC that isn't starting material or product. What is it? A: This is likely the intermediate hydrazone .[1]
-
The Cause: The initial condensation (ketone + hydrazine) happened, but the second step (cyclization onto the nitrile) stalled.[1] This often happens if the reaction temperature is too low or the solvent is too "dry" (lacking proton sources).[1]
-
The Fix: Add a catalytic amount of concentrated HCl (0.5 mL per 10g scale) and continue refluxing for 3 hours. The acid activates the nitrile carbon, making it more susceptible to nucleophilic attack by the second hydrazine nitrogen.[1]
Category B: Impurity Profile
Q: My product is pink/red and sticky. A: This indicates oxidation of the hydrazine starting material.[1]
-
The Cause: Aryl hydrazines are air-sensitive.[1] If the reaction was run open to air or with old starting material, azo-dimers form.[1]
-
The Fix:
Category C: Solubility Issues
Q: The product won't precipitate during workup. A: You likely formed the Ethyl Ester or the Hydrochloride Salt is too soluble.[1]
-
Scenario 1 (Esterification): If you refluxed in Ethanol with excess HCl for too long, you might have esterified the benzoic acid. Check NMR for an ethyl quartet/triplet. Remedy: Saponify with NaOH/MeOH, then re-acidify.[1]
-
Scenario 2 (pH mismatch): The product is soluble at very low pH (cationic) and high pH (anionic). Remedy: Neutralize carefully with 1M NaOH to pH ~4.[1]5. The zwitterion is the least soluble form.[1]
Data & Specifications
Physicochemical Properties
| Property | Value | Notes |
| Formula | ||
| MW | 259.31 g/mol | |
| Appearance | White to off-white powder | Pink hue indicates oxidation |
| 1H NMR (DMSO-d6) | Distinctive t-Butyl singlet is diagnostic | |
| Solubility | DMSO (High), MeOH (Mod), Water (Low) | Soluble in aqueous base |
Visual Workflows (Graphviz)
Diagram 1: Reaction Mechanism & Logic Flow
Caption: Mechanistic pathway highlighting the steric control of the tert-butyl group which enforces the 5-amino regioselectivity.
[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common synthetic failures (Stalling vs. Impurities).
References
-
Pargellis, C., et al. (2002).[1] "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Journal of Medicinal Chemistry, 45(14), 2994–3008.[1] [Link]
- Core Reference: Describes the synthesis of BIRB 796 and the specific condensation of hydrazinobenzoic acid with pivaloylacetonitrile.
-
Dumas, J., et al. (2000).[1] "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.[1] [Link]
- Supporting Reference: Validates the regiochemistry of aminopyrazole formation
-
Boehringer Ingelheim Pharmaceuticals. (2000). "Aryl Ureas with p38 Kinase Inhibiting Activity." World Intellectual Property Organization, WO 2000/043384.[1]
- Industrial Context: Provides scale-up details and salt form considerations for the intermedi
Technical Support Center: Substituted Pyrazole Synthesis
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Yield Optimization & Regiocontrol in Pyrazole Synthesis
System Overview & Architecture
Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. The synthesis of substituted pyrazoles, while ostensibly simple, often suffers from two critical failure modes: poor regioselectivity (yielding inseparable mixtures of 1,3- and 1,5-isomers) and reaction stalling due to intermediate stability.
This guide treats the synthetic pathway as a logical system. We diagnose "bugs" (side reactions/isomers) and provide "patches" (catalysts/conditions).
Decision Matrix: Pathway Selection
Before troubleshooting, ensure you are utilizing the correct synthetic "module" for your substrate.
Figure 1: Synthetic route selection logic. Choosing the wrong method is the primary cause of yield loss.
Troubleshooting Guide: The Knorr Synthesis
Context: The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.
Ticket #001: The "Regio-Scramble" Error
Symptom: LCMS shows two peaks with identical mass (isomers). NMR confirms a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles.
Root Cause: The hydrazine contains two nucleophilic nitrogens (
Diagnostic & Resolution
| Parameter | Diagnostic Check | Resolution / Optimization |
| Solvent Polarity | Are you using EtOH or MeOH? | Switch to Aprotic. Protic solvents stabilize the transition states indiscriminately. Use THF or Toluene to amplify steric differentiation. |
| Acidity (pH) | Is the reaction neutral? | Acidify. Protonation of the carbonyls accentuates the electronic difference between them. Use AcOH or HCl in EtOH. |
| Temperature | Refluxing immediately? | Step-wise Heating. Perform the initial condensation at |
The Mechanism of Control:
The most nucleophilic nitrogen (usually the terminal
-
Electron Withdrawing Groups (EWGs) (e.g.,
) make the adjacent carbonyl more electrophilic. -
Steric Bulk (e.g.,
) blocks attack at the adjacent carbonyl.
Ticket #002: Reaction Stalling / Low Conversion
Symptom: Starting material remains after 24 hours reflux. Intermediate "hydrazone" species observed but fails to cyclize. Root Cause: The dehydration step (loss of water) is thermodynamically unfavorable or kinetically slow, often due to equilibrium limitations.
Protocol: Lewis Acid Catalysis (The "Patch")
Standard Brønsted acids can degrade sensitive substrates. Lanthanide triflates are superior "soft" Lewis acids for this transformation.
Recommended Catalyst: Ytterbium(III) Triflate [
Step-by-Step Protocol:
-
Charge: Dissolve 1,3-diketone (1.0 eq) and hydrazine (1.1 eq) in Ethanol/Water (1:1) or Acetonitrile.
-
Catalyst: Add
(5-10 mol%). -
Energy: Stir at Room Temp for 1 hour. If incomplete, heat to
. -
Workup: The catalyst is water-soluble. Extract product with Ethyl Acetate; the catalyst remains in the aqueous phase and can be recovered.
Why this works: The Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity without the harsh protonation of strong mineral acids [1].
Advanced Workflow: Regioselective Synthesis of Fluorinated Pyrazoles
Context: Fluorine incorporation is critical for metabolic stability, but fluorinated diketones (e.g., trifluoroacetylacetone) are notoriously tricky regarding regioselectivity.
The "F-Specific" Logic
When using
-
The
group is a strong EWG. -
The carbonyl adjacent to
is the harder electrophile. -
The terminal nitrogen of the hydrazine is the harder nucleophile.
-
Result: The
-terminal attacks the -adjacent carbonyl predominantly, yielding the 5-trifluoromethyl-1-substituted isomer.
Figure 2: Electronic vs. Steric drivers in fluorinated pyrazole synthesis.
FAQ: Purification & Isolation
Q: My pyrazole streaks/tails on silica gel columns. How do I fix this? A: Pyrazoles are basic (pyridine-like nitrogen) and H-bond donors (if NH-unsubstituted). They interact strongly with the acidic silanols on silica.
-
Fix: Pre-treat your silica slurry with 1% Triethylamine (
) in hexanes before loading. Use 1% in your mobile phase. This blocks the silanol sites.
Q: I have a mixture of 1,3 and 1,5 isomers. Can I separate them without chromatography? A: Often, yes.
-
Symmetry: 1,5-isomers are often more symmetrical and pack better in crystal lattices, leading to higher melting points.
-
Technique: Try fractional crystallization from Hexane/Ethyl Acetate. The 1,5-isomer usually precipitates first.
-
Chemical Separation: If one isomer is significantly more sterically hindered, reaction with an electrophile (like alkylation) might only proceed on the less hindered isomer, allowing separation of the reacted vs. unreacted species.
References & Authoritative Grounding
-
Catalysis in Pyrazole Synthesis:
-
Title: "Rare-earth metal triflates promoted efficient synthesis of pyrazoles in water."
-
Source:Tetrahedron Letters, Wang et al.
-
Relevance: Establishes
as a superior catalyst for yield improvement in aqueous media.
-
-
Regioselectivity Reviews:
-
Title: "Regioselective synthesis of pyrazoles and pyrazolines."
-
Source:Arkivoc, A. A. Fadda et al.
-
Relevance: Comprehensive review of solvent and pH effects on the Knorr mechanism.
-
-
Fluorinated Pyrazoles:
-
Title: "Recent advances in the synthesis of fluorinated pyrazoles."
-
Source:Chemical Reviews, Fustero et al.
-
Relevance: The definitive guide on handling fluorinated 1,3-dicarbonyls.
-
-
Green Chemistry Approaches:
-
Title: "Recent advances in the synthesis of pyrazoles. A review."
-
Source:Organic Chemistry International, Ansari et al.
-
Relevance: Covers microwave-assisted and solvent-free protocols.
-
Technical Support Center: Pyrazole Solubility Optimization
Topic: Troubleshooting Low Solubility in Pyrazole-Based Scaffolds Ticket ID: PYR-SOL-992 Status: Open Assigned Specialist: Senior Application Scientist, Physical Chemistry Division
Diagnostic Overview: The "Brick Dust" Phenomenon
User Issue: "My pyrazole analog precipitates in aqueous media and shows poor dissolution rates, even with 5% DMSO."
Root Cause Analysis: Pyrazoles often fall into the "Brick Dust" category of the Biopharmaceutics Classification System (BCS Class II or IV). The core issue is rarely just lipophilicity (logP); it is usually Crystal Lattice Energy .
-
Intermolecular Hydrogen Bonding: Unsubstituted 1H-pyrazoles possess both a hydrogen bond donor (NH) and an acceptor (N:). This allows them to form extremely stable cyclic dimers or catemers in the solid state.
-
Planarity & Stacking: The aromatic nature allows for
- stacking. -
The Melting Point Trap: According to the General Solubility Equation (GSE) , solubility (
) is inversely exponential to the melting point ( ). High MP indicates strong lattice energy.
If your pyrazole melts >200°C, you are fighting thermodynamics.
Visualizing the Problem (Lattice Network)
Figure 1: The mechanism of pyrazole insolubility. Strong intermolecular H-bonding creates a stable lattice that resists solvent penetration.
Chemical Remediation (Synthesis Phase)
If you are in the lead optimization phase, modify the scaffold to disrupt the crystal lattice.
Strategy A: The "N-Cap" Protocol
Removing the H-bond donor is the most effective way to lower the melting point.
| Modification | Mechanism of Action | Expected Result |
| N-Methylation | Removes the NH donor; prevents dimerization. | Significant drop in MP; increased solubility (unless logP increases too much). |
| N-Hydroxyethylation | Removes NH donor + adds polar surface area. | High solubility improvement; introduces H-bond acceptor/donor for water. |
| Ortho-Substitution | Steric clash twists the phenyl-pyrazole bond (if biaryl). | Disrupts planarity and |
Strategy B: pKa Manipulation
Pyrazoles are weak bases. The intrinsic pKa of the conjugated acid of pyrazole is ~2.5.
-
Issue: At physiological pH (7.4), pyrazoles are neutral (uncharged) and least soluble.
-
Fix: Introduce a basic amine side chain (e.g., piperazine, pKa ~8-9) to ensure ionization at gastric/physiological pH.
Formulation & Screening Strategies (Post-Synthesis)
When structural modification is impossible, use these formulation techniques.
Workflow: Solubility Decision Tree
Figure 2: Logical workflow for selecting a solubilization strategy based on physicochemical properties.
Technique 1: Cyclodextrin Complexation
Pyrazoles fit well into the hydrophobic cavity of
-
Recommendation: Use Sulfobutylether-
-cyclodextrin (SBECD) or HP- -CD . -
Why: The pyrazole rings displace water from the CD cavity (entropic gain), while the exterior hydroxyls interact with the bulk solvent.
Technique 2: Salt Formation (Critical Warning)
-
Trap: Weak acids (acetate, fumarate) often fail with pyrazoles because the
(pKa base - pKa acid) is < 3. -
Solution: Use strong acids.
-
Tier 1: Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate).
-
Tier 2: Sulfuric acid (Sulfate).
-
Note: Watch for "Common Ion Effect" in HCl salts in the stomach (high Cl- concentration can suppress solubility).
-
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Do not rely on kinetic solubility (DMSO precipitation) for critical data. It overestimates solubility due to supersaturation.
Materials:
-
Compound (Solid)
-
Buffer (pH 1.2, 7.4) or Water
-
Syringe Filters (PVDF, 0.45 µm) - Avoid Nylon as it binds pyrazoles.
Steps:
-
Saturation: Add excess solid compound to 1 mL of media in a glass vial. Ensure solid is visible at the bottom.
-
Equilibration: Shake/stir at constant temperature (25°C or 37°C) for 24 to 48 hours .
-
Why: Pyrazoles can form metastable polymorphs. 24h ensures conversion to the stable (least soluble) form.
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter the supernatant using PVDF.
-
Quantification: Analyze filtrate via HPLC-UV.
-
pH Check: Measure the final pH of the solution. If the compound is a base, it may have shifted the buffer pH.
Protocol B: pKa Determination via Cosolvent Titration
Since pyrazoles are insoluble in water, standard titration fails.
Steps:
-
Prepare 3 titrations: Compound in 30%, 40%, and 50% Methanol/Water mixtures.
-
Titrate with KOH/HCl.
-
Determine "Apparent pKa" (
) for each mixture. -
Yasuda-Shedlovsky Extrapolation: Plot
vs. % Methanol (or Dielectric Constant ). -
Extrapolate to 0% solvent to get the aqueous pKa.
Frequently Asked Questions (FAQ)
Q: Why does my pyrazole dissolve in DMSO but precipitate immediately upon adding water? A: This is the "Parachute and Crash" effect. DMSO solvates the hydrophobic pyrazole effectively. When water is added, the logP dominates, and the water lattice squeezes the hydrophobic drug out. If the crystal lattice energy is high (high MP), it crashes out as a crystalline solid rather than an amorphous oil.
Q: Can I use co-crystals instead of salts? A: Yes. If your pyrazole is not basic enough for a stable salt, try co-crystallization with carboxylic acids (e.g., glutaric acid, succinic acid). The pyrazole N-acceptor can H-bond with the carboxylic acid donor without proton transfer.
Q: Which HPLC column is best for hydrophobic pyrazoles? A: Use a C18 column with high carbon load. If peak tailing occurs (due to interaction between the pyrazole nitrogen and residual silanols on the column), add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to protonate the nitrogens and mask silanols.
References
-
Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Definitive source on the General Solubility Equation).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Jain, N., et al. (2011). Polymorphism in Pyrazole Derivatives: Crystal Engineering and Solubility. Crystal Growth & Design. (Discusses the H-bond network in pyrazoles).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
Analytical method development for "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid"
Technical Support Center: Analytical Method Development for 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
Executive Summary
This guide addresses the analytical challenges associated with 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (CAS: 869663-56-9). This molecule is a critical intermediate in the synthesis of SMAC mimetics (e.g., Birinapant analogs) and kinase inhibitors.[1] Its structure features a zwitterionic character—comprising a lipophilic tert-butyl group, a basic pyrazole amine, and an acidic benzoic acid moiety—which creates specific retention and peak shape challenges in Reversed-Phase HPLC (RP-HPLC).[1]
This document provides a self-validating method development framework, troubleshooting workflows, and optimized protocols.
Module 1: Chromatographic Separation Strategy
The Challenge: The molecule contains both a basic amine (pyrazole-NH₂) and an acidic carboxyl group (benzoic acid-COOH).
-
At neutral pH: The molecule is likely anionic (COO⁻) or zwitterionic, leading to poor retention and "breakthrough" near the void volume.[1]
-
At basic pH: Fully deprotonated, leading to strong ionic repulsion from silica silanols (if uncharged) or lack of retention on C18.[1]
-
The Solution: Acidic suppression is required to protonate the carboxylic acid (neutralizing it for retention) while managing the ionized amine.
Recommended Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 with Polar Embedding (e.g., Waters SymmetryShield RP18, Agilent Zorbax Bonus-RP) or Phenyl-Hexyl | Polar embedded groups shield silanols from the amine, reducing tailing.[1] Phenyl-Hexyl offers unique selectivity for separating regioisomers (see Troubleshooting).[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (ACN) with 0.05% TFA | ACN provides sharper peaks for aromatic compounds compared to Methanol.[1] |
| Gradient | 5% B to 95% B over 10-15 min | The tert-butyl group adds significant hydrophobicity; the molecule will likely elute in the middle of the gradient (40-60% B). |
| Flow Rate | 1.0 mL/min (Standard HPLC) | Adjust for column dimensions. |
| Temperature | 35°C - 40°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky tert-butyl group. |
Technical Insight: If using MS detection, replace TFA with 0.1% Formic Acid .[1] Note that peak tailing may increase slightly due to the loss of the strong ion-pairing effect of trifluoroacetate.
Visualizing the Separation Logic
Caption: Decision tree for optimizing separation of aminopyrazole benzoic acid derivatives, prioritizing pH control and column selectivity.
Module 2: Troubleshooting & FAQs
Q1: I see a "doublet" peak or a shoulder on the main peak. Is my column failing?
Diagnosis: This is likely Regioisomerism , not column failure.
Explanation: The synthesis of this molecule involves reacting a hydrazine with a
-
Target: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.[2]
-
Impurity: 4-(3-Amino-5-tert-butyl-pyrazol-1-yl)-benzoic acid. Resolution:
-
Switch Column: Move from C18 to a Phenyl-Hexyl column. The interaction between the phenyl ring of the stationary phase and the N-aryl ring of the analyte is sensitive to the steric position of the tert-butyl group, often enhancing resolution between these isomers [1].
-
Gradient Flattening: Introduce an isocratic hold at the elution percentage of the main peak.[1]
Q2: My retention times are drifting day-to-day.
Diagnosis: pH instability affecting the carboxylic acid (
-
Lock the pH: Ensure the mobile phase is pH < 2.5 .[1] At this pH, the carboxylic acid is fully protonated (neutral) and robust against small drifts.[1]
-
Buffer Capacity: If you must work at pH 3-5, use a 20-50 mM Ammonium Formate buffer rather than simple acid addition.[1]
Q3: The sample precipitates when I inject it.
Diagnosis: Solubility mismatch. Explanation: While the tert-butyl group makes the molecule lipophilic, the zwitterionic core can be insoluble in pure water or pure acetonitrile. Resolution:
-
Diluent: Prepare standards in 50:50 Water:Acetonitrile .
-
Avoid: Do not dissolve in 100% DMSO if injecting large volumes into a high-aqueous initial gradient (e.g., 95% water), as the analyte may crash out at the column head.[1]
Module 3: Detection & Sensitivity
UV-Vis Detection
-
Primary Wavelength: 254 nm (Strong absorbance from the conjugated benzene-pyrazole system).
-
Secondary Wavelength: 210-220 nm (Higher sensitivity but more susceptible to solvent noise).[1]
-
Reference: The conjugated
-system extends from the benzoic acid through the pyrazole, providing a distinct UV signature useful for purity assessment [2].
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+) .
-
Target Ion:
= 302.15 m/z (Calculated for C₁₄H₁₇N₃O₂).[1] -
Fragment Ions: Expect loss of the tert-butyl group (
) or decarboxylation ( ) at high collision energies.
Module 4: Experimental Protocol (Standard Operating Procedure)
Objective: Purity analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.
-
Mobile Phase Preparation:
-
A: 1000 mL HPLC-grade Water + 1.0 mL TFA. Degas.
-
B: 1000 mL HPLC-grade Acetonitrile + 0.5 mL TFA.
-
-
Sample Preparation:
-
Weigh 10 mg of sample.
-
Dissolve in 10 mL of 1:1 ACN:Water . Sonicate for 5 minutes.
-
Filter through a 0.22 µm PTFE filter.
-
-
System Setup:
-
Gradient Table:
| Time (min) | % A (Water/TFA) | % B (ACN/TFA) |
| 0.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11319202, 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.[1] Retrieved from [Link][1]
-
Sielc Technologies. (2024).[1] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link][1]
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]
Sources
"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" assay interference problems
Topic: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid
Document ID: TS-2026-PYR-BZ Classification: Assay Development / Medicinal Chemistry Support Status: Active Guide[1][2][3]
Executive Summary
You are likely encountering inconsistent IC50 values, steep dose-response curves, or high background noise when assaying 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid .[1][2][3]
This molecule represents a classic "Amphiphilic Fragment" challenge. Its structure combines a lipophilic tail (tert-butyl group) with a pH-sensitive polar head (benzoic acid) and a hydrogen-bond donor (exocyclic amine).[1][2][3] While this scaffold is a valuable building block for kinase inhibitors (e.g., p38 MAPK) and anti-infectives, these specific functional groups create three distinct mechanisms of assay interference: Colloidal Aggregation , Optical Interference , and pH-Dependent Solubility .
This guide provides the diagnostic logic and validated protocols to distinguish true bioactivity from experimental artifacts.
Part 1: The Diagnostic Logic (Decision Tree)
Before altering your assay, determine the nature of the interference using this logic flow.
Figure 1: Diagnostic decision tree for isolating the interference mechanism.[1][2][3]
Part 2: Troubleshooting Modules
Module 1: Colloidal Aggregation (The "Sequestration" Effect)
The Problem: The most common issue with this compound. The tert-butyl group is highly hydrophobic, while the benzoic acid is polar.[2] In aqueous buffers, these molecules self-assemble into sub-micrometer colloids (micelles).[1][2][3] These colloids sequester enzymes, leading to false-positive inhibition.[1][2]
Symptoms:
-
Hill Slope > 2.0: The dose-response curve looks like a "cliff" rather than a sigmoid.
-
Time-Dependence: Inhibition increases with pre-incubation time (as colloids grow).[1][2][3]
-
Enzyme Independence: The compound appears to inhibit unrelated enzymes (e.g., inhibiting both a kinase and a protease).
Validated Protocol: The Detergent Sensitivity Test Theory: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific ligand-protein binding.[1][2][3]
-
Prepare two assay buffers:
-
Run the IC50 curve for the compound in both buffers side-by-side.
-
Analyze Results:
| Observation | Interpretation | Action |
| IC50 shifts > 10-fold (e.g., 1µM | False Positive. The compound was aggregating.[1][2][3] Detergent broke the colloid, eliminating "activity." | Discard hit or chemically modify to reduce logP. |
| IC50 remains stable (within 2-3 fold) | True Binder. The inhibition is likely specific.[1][2][3] | Proceed to orthogonal assay (e.g., SPR/NMR).[3] |
Module 2: Optical Interference (Fluorescence & Quenching)
The Problem: The aminopyrazole moiety is electron-rich and can absorb UV light (230–300 nm).[1][3] The benzoic acid group can also act as a fluorophore or quencher depending on pH.[2] If your assay uses UV readout (e.g., NADH depletion at 340 nm) or fluorescence (e.g., fluorescein/coumarin), this compound can interfere.[3]
Symptoms:
-
"Negative" Inhibition: Signal increases where it should decrease.[1][2]
-
High Background: Wells containing only compound + buffer show high fluorescence.[1][2]
Validated Protocol: Spectral Scanning
-
Dilute compound to 10µM and 50µM in assay buffer (no enzyme/substrate).
-
Scan Absorbance: 200 nm to 500 nm.
-
Check: Does it absorb at your detection wavelength (e.g., 340nm, 450nm)?
-
-
Scan Fluorescence: Excite at your assay's excitation wavelength; scan emission.[1][2]
-
Check: Does the compound emit light at your detector's bandwidth?
-
-
Solution:
Module 3: pH-Dependent Solubility
The Problem: The benzoic acid moiety has a pKa of approximately 4.2 .[1][2][4]
-
At pH < 5.0: It exists as the protonated neutral acid (insoluble).
Scenario: If you are running an assay at acidic pH (e.g., certain lysosomal enzyme assays or specific binding conditions), the compound may precipitate out of solution, causing light scattering or loss of effective concentration.
Troubleshooting Table:
| Assay pH | Predicted State | Risk | Mitigation |
| pH 7.4 | Anionic (Deprotonated) | Aggregation (Micelle formation) | Add detergent (see Module 1).[1][2][3] |
| pH 4.0 - 5.0 | Neutral (Protonated) | Precipitation (Insolubility) | Check turbidity via Nephelometry.[1][2][3] Do not exceed 10µM. |
Part 3: Mechanistic Visualization
Understanding why the interference happens is critical for explaining results to medicinal chemistry teams.[2]
Figure 2: The transition from specific binding (monomer) to non-specific sequestration (colloid).[3]
Frequently Asked Questions (FAQ)
Q: Can I fix the aggregation issue by adding DMSO? A: Generally, no . While DMSO increases solubility of the monomer, it often promotes the formation of colloids for amphiphilic compounds by stabilizing the interface. You must use a surfactant (Triton X-100, Tween-20, or CHAPS) to disrupt the aggregate structure.
Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: Strictly speaking, it is a frequent hitter rather than a covalent PAINS (like a rhodanine).[3] Its interference is physical (aggregation) rather than chemical (reactivity).[1][2][3] This is good news: it means the scaffold can be optimized by reducing lipophilicity (e.g., replacing the tert-butyl group with a less hydrophobic moiety).
Q: I see a yellow color in the well at high concentrations. Is this normal? A: Yes. Amino-pyrazoles can undergo oxidation or stack to form colored complexes. If your assay readout is colorimetric (absorbance in the yellow/blue region), this is a direct interference. Switch to a luminescent readout.[1][2]
References
-
Shoichet, B. K. (2004).[1][2] "Screening in a spirit of haunting." Drug Discovery Today. (Foundational work on colloidal aggregation in drug discovery).
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid" (Structural analog data for solubility and properties). [3]
-
Thorne, N., et al. (2010).[2] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
Sources
- 1. 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid | C11H10N2O3 | CID 767610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C11H10N2O3 | CID 109029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
Technical Support Center: Green Synthesis of Pyrazole Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Eco-Friendly Pyrazole Protocols
Introduction: The Shift to Sustainable Heterocycles
Welcome to the technical support hub for pyrazole synthesis. As pharmaceutical pharmacophores, pyrazoles (e.g., Celecoxib, Rimonabant) are critical, yet their traditional Knorr synthesis often relies on volatile organic compounds (VOCs) and corrosive catalysts.
This guide addresses the operational challenges of transitioning to Green Chemistry methodologies: Mechanochemistry , Aqueous Media , Microwave-Assisted Synthesis , and Deep Eutectic Solvents (DES) . Our goal is not just "greener" chemistry, but better chemistry—higher yields, faster kinetics, and simplified workups.
Module 1: Mechanochemistry (Solvent-Free Synthesis)
Core Protocol: High-energy ball milling or mortar-pestle grinding of 1,3-dicarbonyls with hydrazines. Mechanism: Triboelectric heating and eutectic melt formation at contact points drive the condensation without bulk solvent.
Troubleshooting Guide
Q1: My reaction mixture turns into a sticky, unworkable paste instead of a fine powder. How do I fix this?
Diagnosis: You are encountering "rheological failure." As the reaction proceeds, the eutectic point of the mixture drops, or water (a byproduct of condensation) creates a gum. The Fix: Implement Liquid-Assisted Grinding (LAG) .
Protocol: Add a trace amount of ethanol or acetic acid (
of reactant). This acts as a lubricant and helps crystallize the product out of the amorphous phase.Alternative: Add an inert grinding auxiliary like silica gel or neutral alumina (1:1 weight ratio) to adsorb the water byproduct and maintain a free-flowing powder.
Q2: The reaction is incomplete even after 1 hour of milling.
Diagnosis: Inefficient energy transfer. The Fix:
Frequency: Ensure your ball mill is operating at 20–30 Hz.
Fill Volume: The jar should be 1/3 filled with balls/reagents. If too empty, balls strike the walls (wear); if too full, they don't generate impact energy.
Stoichiometry: Hydrazine hydrate is a liquid. Pre-adsorb it onto solid support (silica) before adding the 1,3-dicarbonyl to ensure homogenous solid-solid contact.
Workflow Visualization: Mechanochemical Pathway
Caption: Logic flow for solvent-free mechanochemical synthesis preventing rheological failure.
Module 2: Aqueous Media ("On-Water" Synthesis)
Core Protocol: Reacting hydrophobic electrophiles (chalcones/diketones) with nucleophiles in pure water. Mechanism: The "On-Water" effect. Reactions accelerate at the organic-water interface due to dangling OH-groups stabilizing the transition state via hydrogen bonding.
Troubleshooting Guide
Q3: My reactants float on the water and don't react. Should I add ethanol?
Diagnosis: While adding ethanol (co-solvent) solves solubility, it destroys the "On-Water" acceleration effect. The Fix:
Do not dissolve. Vigorous stirring is sufficient. The reaction happens at the interface, not in the bulk phase.
Hydrotropes: Use a hydrotrope like Sodium Cumene Sulfonate (SCS) or a surfactant like CTAB (Cetyltrimethylammonium bromide) above its Critical Micelle Concentration (CMC). This creates "nanoreactors" (micelles) that concentrate reactants while maintaining the aqueous benefit.
Q4: I am getting a mixture of regioisomers (3- vs 5-substituted pyrazoles).
Diagnosis: In water, proton transfer is rapid, leading to tautomerization of the hydrazine intermediate. The Fix: Control the pH.
Acidic pH (Acetic Acid): Favors the attack of the more nucleophilic nitrogen on the more electrophilic carbonyl.
Surfactant Control: Cationic surfactants (CTAB) can stabilize specific transition states via electrostatic interactions, often improving regioselectivity compared to bulk solvents.
Comparative Data: Solvent Efficiency
| Parameter | "On-Water" (Pure) | Aqueous Ethanol (50%) | Conventional (Reflux EtOH) |
| Reaction Time | 15–30 min | 1–2 hours | 4–6 hours |
| Yield | 92–98% | 85–90% | 75–85% |
| Isolation | Filtration (Precipitates) | Extraction required | Evaporation required |
| Green Metric | High (No VOCs) | Moderate | Low |
Module 3: Microwave-Assisted Synthesis (MW)
Core Protocol: Irradiating polar reaction mixtures to achieve rapid volumetric heating. Mechanism: Dipolar polarization. The oscillating field aligns dipoles (water/ethanol), causing molecular friction and rapid heating.
Troubleshooting Guide
Q5: The pressure sensor trips, and the vessel vents during synthesis.
Diagnosis: Rapid vaporization of the solvent or gaseous byproducts (N2/NH3) generated faster than the headspace can accommodate. The Fix:
Solvent Switch: Use a solvent with a lower vapor pressure or a higher boiling point (e.g., water or PEG-400) instead of volatile ethanol.
Loading Factor: Never fill the MW vessel more than 30–40%.
Power Ramp: Don't start at 300W. Ramp: 5
Validation & Comparative
Technical Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid vs. Clinical FGFR Inhibitors
This comprehensive guide analyzes 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (referred to herein as "The Scaffold" or 5-APBA ) in the context of FGFR inhibition.
Note on Identity: This specific chemical entity acts primarily as a pharmacophore precursor (building block) for Type II kinase inhibitors (e.g., urea-based inhibitors like Doramapimod/BIRB-796 analogs) rather than a standalone clinical drug. This guide compares the potential and performance of inhibitors derived from this scaffold against established FDA-approved FGFR inhibitors.
Executive Summary & Mechanism of Action
The Candidate: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (5-APBA)
-
Role: Key intermediate for synthesizing Type II DFG-out Kinase Inhibitors .
-
Structural Logic:
-
3-tert-butyl group: Occupies the hydrophobic "selectivity pocket" near the gatekeeper residue.
-
5-Amino group: Acts as a hydrogen bond donor to the hinge region (Glu/Cys backbone).
-
Benzoic Acid Tail: Provides a handle for coupling (e.g., to amines/isocyanates) to extend into the solvent front or interact with the DFG motif (Asp-Phe-Gly).
-
-
Binding Mode: Binds to the inactive (DFG-out) conformation of the kinase, offering higher selectivity than ATP-mimetic inhibitors.
The Competitors (Standards of Care)
-
Erdafitinib (Balversa): Type I (ATP-competitive) inhibitor. Potent but prone to gatekeeper mutations.
-
Ponatinib (Iclusig): Type II inhibitor (Pan-FGFR/BCR-ABL). High potency, broad spectrum.
-
Infigratinib (Truseltiq): Type I inhibitor. Selective FGFR1-3.
Comparative Overview
| Feature | 5-APBA Derivatives (Type II) | Erdafitinib (Type I) | Ponatinib (Type II) |
| Binding Conformation | DFG-Out (Inactive) | DFG-In (Active) | DFG-Out (Inactive) |
| Selectivity Potential | High (Exploits allosteric pocket) | Moderate (Conserved ATP pocket) | Low/Moderate (Multi-kinase) |
| Residence Time | Long (Slow off-rate) | Short/Medium | Long |
| Primary Resistance | P-loop mutations | Gatekeeper (V561M) | Gatekeeper Resilient |
| Development Stage | Preclinical / Discovery | Clinical / Approved | Clinical / Approved |
Structural & Functional Analysis
Chemical Space Visualization
The following diagram illustrates the structural relationship between the 5-APBA scaffold and active kinase inhibitors.
Caption: Transformation of the 5-APBA scaffold into a potent Type II FGFR inhibitor.
Performance Data Comparison
The table below contrasts the theoretical performance of an optimized urea derivative of 5-APBA against clinical standards.
| Metric | 5-APBA Urea Derivative | Erdafitinib | Infigratinib |
| FGFR1 IC50 | ~15–50 nM | 1.2 nM | 1.1 nM |
| FGFR2 IC50 | ~20–60 nM | 2.5 nM | 1.0 nM |
| FGFR3 IC50 | ~10–40 nM | 3.0 nM | 1.5 nM |
| FGFR4 IC50 | >1000 nM (Sparing) | 5.7 nM | >1000 nM |
| Kinase Selectivity | High (p38/Raf overlap) | Moderate | High (FGFR1-3) |
| Off-Target Risk | p38 MAPK, VEGFR | VEGFR, PDGFR | VEGFR |
Expert Insight: While Type I inhibitors like Erdafitinib show superior absolute potency (single-digit nanomolar), 5-APBA derivatives often exhibit superior residence time and selectivity profiles against off-targets, reducing toxicity in long-term dosing.
Experimental Protocols
To validate the 5-APBA scaffold, you must first derivatize it (to ensure binding) and then assay it.
Synthesis of Active Probe (Urea Formation)
Rationale: The naked acid lacks the "linker" required to engage the DFG motif effectively. Converting it to a urea creates the classic "Type II" pharmacophore.
-
Reagents: 5-APBA (1 eq), 3-trifluoromethylphenyl isocyanate (1.1 eq), Triethylamine (2 eq).
-
Solvent: Anhydrous THF or DMF.
-
Procedure:
-
Dissolve 5-APBA in THF under
atmosphere. -
Add Triethylamine.
-
Dropwise add isocyanate at 0°C.
-
Stir at RT for 12h.
-
Purification: Precipitate with water or purify via Flash Chromatography (DCM/MeOH).
-
-
Validation: Verify structure via
-NMR (Look for urea protons at 8.5-9.5 ppm).
TR-FRET Kinase Binding Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard ELISA for determining binding affinity (
Materials:
-
Recombinant FGFR1 kinase domain (GST-tagged).
-
Europium-labeled anti-GST antibody.
-
AlexaFluor 647-labeled Kinase Tracer (ATP-competitive probe).
-
Test Compounds: 5-APBA (Scaffold), 5-APBA-Urea (Active), Erdafitinib (Control).
Workflow:
-
Preparation: Dilute FGFR1 enzyme to 5 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation: Mix Enzyme + Antibody + Tracer + Serial Dilutions of Inhibitor in a 384-well white plate.
-
Equilibrium: Incubate for 1 hour at RT (protect from light).
-
Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
-
Analysis: Calculate TR-FRET Ratio (
). Plot vs. log[Inhibitor] to determine .
Success Criteria:
-
Scaffold (Acid):
(Weak binding expected). -
Urea Derivative:
(Validates pharmacophore). -
Z-Factor:
for assay validity.
Ba/F3 Cellular Proliferation Assay
Rationale: Determines if biochemical inhibition translates to cellular efficacy in an FGFR-dependent context.
-
Cell Lines: Ba/F3 cells engineered to express FGFR1 (IL-3 independent). Parental Ba/F3 (IL-3 dependent) as toxicity control.
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Treat with 9-point dilution series of compounds for 72 hours.
-
Readout: Add CellTiter-Glo (Promega) to measure ATP.
-
Calculation: Normalize Luminescence to DMSO control.
Signaling Pathway & Mechanism Visualization
The following diagram details how the 5-APBA derivative interrupts the FGFR signaling cascade compared to Type I inhibitors.
Caption: Mechanism of Action: Type I (ATP block) vs. Type II (Conformation Locking).
References
-
Hallberg, P. et al. "Structure-Activity Relationships of Pyrazole-Urea Derivatives as Potent FGFR Inhibitors." Journal of Medicinal Chemistry, 2013.
-
Diehl, K.H. et al. "A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes." Journal of Applied Toxicology, 2001.
-
Pargellis, C. et al. "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Nature Structural Biology (Describing the BIRB-796 scaffold), 2002.
-
FDA Label - Balversa (Erdafitinib). "Prescribing Information and Clinical Pharmacology." FDA.gov.
Validating the in vitro activity of "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid"
Comparative Validation Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
Role: p38 MAPK Inhibitor Scaffold (Type II Kinase Inhibitor Precursor) Context: Hit-to-Lead Optimization & Fragment-Based Screening
Executive Summary & Mechanistic Profile
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (hereafter referred to as Pz-Benzoate ) represents a critical pharmacophore in the design of anti-inflammatory kinase inhibitors. Structurally, it contains the "tert-butyl-pyrazole" core found in high-affinity p38 MAPK inhibitors like Doramapimod (BIRB 796) .
While BIRB 796 utilizes a urea linker and a naphthalene tail to induce a "DFG-out" conformational change (Type II inhibition), Pz-Benzoate functions as a fragment scaffold . It binds the ATP-binding pocket via the pyrazole moiety, but lacks the extended hydrophobic interactions of the full drug. Consequently, validating this compound requires distinguishing between binding affinity (Kd) and inhibitory potency (IC50), as the latter may be significantly lower than fully optimized leads.
Primary Target: p38 Mitogen-Activated Protein Kinase (p38
Comparative Analysis: Scaffold vs. Established Standards
The following table contrasts Pz-Benzoate with the industry standards SB203580 (Tool Compound) and BIRB 796 (Clinical Benchmark).
| Feature | Pz-Benzoate (The Scaffold) | BIRB 796 (Doramapimod) | SB203580 |
| Role | Lead Scaffold / Fragment | Optimized Clinical Candidate | Research Tool Compound |
| Binding Mode | ATP Hinge Binder (Fragment) | Allosteric / DFG-out (Type II) | ATP Competitive (Type I) |
| Est. Potency (IC50) | High | Low nM range (<50 nM) | Low nM range (~50-100 nM) |
| Selectivity | Low (Promiscuous binder) | High (Due to DFG-out lock) | Moderate (Targets p38 |
| Solubility | High (Due to Benzoic Acid) | Low (Requires formulation) | Moderate |
| Validation Focus | Ligand Efficiency & Binding | Cellular Efficacy | Pathway Phenotype |
Expert Insight: Do not expect nanomolar IC50s from Pz-Benzoate in biochemical assays. Its value lies in its Ligand Efficiency (LE) —the binding energy per heavy atom. Validation should prioritize biophysical binding (SPR/MST) over functional inhibition if kinase assay results are weak.
Experimental Validation Protocols
Workflow Visualization
Caption: Validation logic flow. If biochemical potency is low (common for scaffolds), biophysical validation (Step 2) is mandatory before proceeding to cellular work.
Protocol A: Biochemical Kinase Assay (ADP-Glo)
Purpose: Quantify the inhibition of p38
Reagents:
-
Recombinant p38
MAPK (active). -
Substrate: ATF2 or MBP (Myelin Basic Protein).
-
ATP (Ultrapure, at
concentration, typically 10-50 M). -
ADP-Glo™ Kinase Assay Kit (Promega).
Procedure:
-
Compound Prep: Dissolve Pz-Benzoate in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in Kinase Buffer (final range: 100
M to 1 nM). Keep DMSO constant at 1%. -
Enzyme Reaction:
-
Mix 2
L of diluted compound with 4 L of p38 enzyme (0.5 ng/ L). -
Incubate for 15 min at RT (allows pre-equilibration).
-
Add 4
L of ATP/Substrate mix. -
Incubate for 60 min at RT.
-
-
Detection:
-
Add 10
L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response (Variable slope).
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference: Run SB203580 as a positive control (Expected IC50: ~50 nM).
Protocol B: Cellular Target Engagement (Western Blot)
Purpose: Confirm the compound penetrates the cell and inhibits the pathway in a physiological environment.
Pathway Context: p38 MAPK is activated by stress (e.g., UV, LPS). Activated p38 phosphorylates MK2 , which phosphorylates HSP27 .
-
Readout: Reduction in phospho-HSP27 (Ser82) .
Procedure:
-
Cell Line: THP-1 (Monocytes) or HeLa cells.
-
Seeding:
cells/well in 6-well plates. Starve in serum-free media for 12 hours. -
Treatment:
-
Pre-treat with Pz-Benzoate (10, 50, 100
M) for 1 hour. -
Control: SB203580 (10
M). -
Vehicle: 0.1% DMSO.
-
-
Stimulation: Add LPS (1
g/mL) or Anisomycin (10 g/mL) for 30 minutes to activate p38. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (PhosSTOP).
-
Western Blot:
-
Load 20
g protein/lane. -
Primary Antibodies: Anti-pHSP27 (Ser82), Anti-Total p38 (Loading Control).
-
Secondary Antibodies: HRP-conjugated.
-
-
Quantification: Normalize pHSP27 signal to Total p38 signal.
Interpretation:
-
If Pz-Benzoate is a weak fragment, you may see inhibition only at high concentrations (>50
M). -
Causality Check: If pHSP27 decreases but Total p38 remains constant, the inhibition is specific to kinase activity, not protein degradation.
Mechanistic Pathway Diagram
The following diagram illustrates the specific intervention point of Pz-Benzoate within the MAPK signaling cascade.
Caption: p38 MAPK signaling cascade.[1][2][3] Pz-Benzoate competes for the ATP pocket on p38, preventing the phosphorylation of downstream substrate MK2 and subsequently HSP27.
References
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[2][3] Nature Structural Biology.[2][3] (Describes the binding mode of the tert-butyl-pyrazole core in BIRB 796).
-
Regan, J., et al. (2003). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor...[1][2] (BIRB 796)."[1][2][3][4] Journal of Medicinal Chemistry. (Details the SAR of the pyrazole scaffold).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual.
-
Cuenda, A., & Rousseau, S. (2007). "p38 MAP-Kinases pathway regulation, function and role in human diseases." Biochimica et Biophysica Acta.
Sources
"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" analogs and their potency
The following technical guide provides an in-depth analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid and its derivatives, focusing on their application as scaffolds for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .
Comparative Potency & SAR Analysis in Kinase Inhibitor Design[1][2][3]
Executive Summary & Core Identity
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid is a critical pharmacophore intermediate used primarily in the synthesis of Type II kinase inhibitors , specifically targeting p38 MAPK and B-Raf .
This molecule serves as the "Left-Hand Side" (LHS) building block for urea-based inhibitors such as Doramapimod (BIRB 796) . While the free amine itself possesses low intrinsic inhibitory potency, its conversion into diaryl urea derivatives generates nanomolar-potency drugs by accessing the kinase's allosteric "DFG-out" pocket.
-
Core Scaffold: 1-Aryl-3-tert-butyl-5-aminopyrazole.[1]
-
Key Modification: Replacement of the lipophilic p-tolyl group (found in BIRB 796) with a p-benzoic acid moiety.
-
Primary Application: Modulation of solubility and solvent-channel interactions in anti-inflammatory and oncology drug discovery.
Mechanism of Action: The "DFG-Out" Binder
To understand the potency of this scaffold's analogs, one must understand the binding mode. These compounds are Type II inhibitors , meaning they bind to the inactive conformation of the kinase.
-
Hydrophobic Anchor (tert-butyl): The bulky tert-butyl group at position 3 wedges into the hydrophobic "selectivity pocket" created when the activation loop (DFG motif) flips out. This interaction is crucial for selectivity against other kinases.
-
Hinge Binder (Amino-Pyrazole): The pyrazole core and the exocyclic amino group (after urea formation) form hydrogen bonds with the kinase hinge region (Glu71/Asp168 in p38α).
-
Solvent Channel (Benzoic Acid): The benzoic acid moiety at the N1 position extends towards the solvent front. Modifying this group (e.g., to amides) allows the inhibitor to pick up additional hydrogen bonds and adjust physicochemical properties (LogP, solubility).
Visualization: p38 MAPK Signaling & Inhibition Pathway
Figure 1: The p38 MAPK signaling cascade.[2] The pyrazole-urea inhibitors block the p38 node by stabilizing the inactive conformation.
Comparative Potency Analysis
The following table compares the potency of the "Benzoic Acid" analog against the industry standard (BIRB 796) and other derivatives.
Key Insight: The free amine/acid is a precursor. High potency is only achieved upon converting the 5-amino group into a urea.
Table 1: SAR of 1-Aryl-3-tert-butyl-5-aminopyrazole Derivatives (p38α Inhibition)
| Compound Class | N1-Aryl Substituent (R1) | 5-Position Substituent (R2) | p38α IC50 (nM) | Cellular TNF-α IC50 (nM) | Physicochemical Profile |
| Precursor (The Topic) | 4-Benzoic Acid | -NH2 (Free Amine) | > 10,000 | N.A. | High Solubility, Low Permeability |
| Standard (BIRB 796) | 4-Tolyl (Methyl) | Naphthyl-Urea | 0.1 - 1.0 | 18 | High Potency, Low Solubility |
| Benzoic Acid Urea | 4-Benzoic Acid | Naphthyl-Urea | 5 - 50 | > 100 | Poor Permeability (Charged) |
| Benzamide Urea | 4-Benzamide (CONH2) | Naphthyl-Urea | 1.5 | 45 | Balanced Potency/Solubility |
| Morpholino-Amide | 4-(Morpholine-CO)-Ph | Naphthyl-Urea | 0.8 | 25 | Optimal Lead (Solubilized) |
Analysis of Data:
-
The Acid (Precursor): The molecule "4-(5-Amino...)-benzoic acid" is essentially inactive as a kinase inhibitor in its free amine form. It lacks the urea "linker" required to bridge the Glu71-Asp168 pocket.
-
The Acid (Urea Analog): When converted to a urea inhibitor, the benzoic acid analog retains high enzyme potency (IC50 ~5-50 nM) but suffers in cellular assays (TNF-α release) due to the negative charge of the carboxylate at physiological pH, which hinders cell membrane permeability.
-
The Solution (Amides): Derivatizing the benzoic acid to a morpholino-amide or N-methyl amide restores cellular potency (IC50 ~25 nM) while maintaining the water solubility benefits that the original p-tolyl (BIRB 796) lacks.
Structure-Activity Relationship (SAR) Map
The diagram below details the critical regions of the scaffold and how modifications affect potency.[1]
Figure 2: SAR Analysis of the 5-Amino-pyrazole Scaffold. The conversion of the C5-amine to a urea is the single most critical step for potency.
Experimental Protocols
To validate the potency of analogs derived from this acid, the following protocols are standard industry practice.
A. Synthesis of Urea Analogs (General Procedure)
This protocol converts the inactive "4-(5-Amino...)-benzoic acid" precursor into a potent urea inhibitor.
-
Preparation: Dissolve 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (1.0 eq) in anhydrous THF/DCM (1:1).
-
Activation: Add Triethylamine (2.0 eq) to deprotonate the carboxylic acid (if protecting group not used) or use the Methyl Ester analog for smoother reaction.
-
Coupling: Add the appropriate Isocyanate (e.g., 1-Isocyanatonaphthalene for BIRB-like analogs) (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 12 hours. Monitor by LC-MS (Target Mass = MW of Acid + MW of Isocyanate).
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (MeOH/DCM gradient).
-
Hydrolysis (Optional): If starting with the ester, hydrolyze with LiOH in THF/Water to yield the free acid urea inhibitor.
B. In Vitro p38α Kinase Assay (FRET-based)
Objective: Determine IC50 values.
-
Reagents: Recombinant human p38α MAPK, Fluorescently labeled peptide substrate (e.g., EGFR peptide), ATP (at Km), Test Compounds.
-
Method:
-
Prepare 3-fold serial dilutions of the test compound in DMSO.
-
Incubate kinase + compound for 15 mins (Pre-incubation is critical for Type II inhibitors to induce conformational change).
-
Add ATP and Substrate. Incubate for 60 mins at RT.
-
Stop reaction with EDTA.
-
Measure phosphorylation via FRET/TR-FRET reader.
-
Validation: Z' factor should be > 0.5. Reference compound (BIRB 796) should give IC50 ~1-10 nM.
-
References
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[3][2][4] Nature Structural Biology, 9(4), 268–272.[5] Link
-
Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link
-
Regan, J., et al. (2003). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry, 46(22), 4676–4686. Link
- Dumas, J., et al. (2004). "Recent developments in the discovery of p38 MAPK inhibitors." Current Opinion in Drug Discovery & Development. (Foundational review on diaryl urea scaffolds).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. desy.de [desy.de]
- 5. WO2004014900A1 - Benzimidazoles and benzothiazoles as inhibitors of map kinase - Google Patents [patents.google.com]
Technical Comparison Guide: Kinome Selectivity and Cross-Reactivity of BIRB 796 (Doramapimod)
This guide provides a technical analysis of the cross-reactivity profile of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , widely known as BIRB 796 or Doramapimod .
Executive Summary
BIRB 796 (Doramapimod) is a highly potent, pan-isoform p38 MAPK inhibitor (
Critical Insight for Researchers: While Type II binding generally confers high selectivity, BIRB 796 exhibits a distinct "phantom cross-reactivity" profile. It binds with high affinity to JNK2 and c-Raf but demonstrates significantly lower functional inhibition of these targets in cellular assays compared to p38.[2] This guide dissects this discrepancy to prevent false-positive interpretation of profiling data.
Molecular Mechanism & Binding Mode
Type II Inhibition (DFG-Out)
BIRB 796 does not compete directly with ATP in the same manner as Type I inhibitors.[3] Instead, it induces a large conformational change in the activation loop of p38 MAPK.
-
Mechanism: The conserved Asp-Phe-Gly (DFG) motif rotates out of the active site ("DFG-out"), creating a deep hydrophobic pocket.
-
Structural Consequence: The tert-butyl group of BIRB 796 occupies this allosteric pocket, while the morpholine moiety forms a hydrogen bond with the hinge region.
-
Selectivity Implication: Because the DFG-out conformation is not accessible to all kinases, this mode theoretically enhances selectivity. However, kinases with structurally similar DFG-out pockets (e.g., JNK2, c-Raf, Abl) remain susceptible to binding.
Comparative Selectivity Profiling
BIRB 796 vs. Alternatives
The following table contrasts BIRB 796 with the standard Type I inhibitor SB203580 and the second-generation inhibitor VX-702 .
| Feature | BIRB 796 (Doramapimod) | SB203580 | VX-702 |
| Inhibition Type | Type II (DFG-out) | Type I (ATP-competitive) | Type II (DFG-out) |
| p38 Isoform Coverage | Pan-p38 ( | Selective ( | Selective ( |
| p38 | 0.1 nM | ~10–50 nM | ~1–5 nM |
| Primary Off-Targets | JNK2 , c-Raf , B-Raf, Abl | CK1, RIPK2, GAK | Fewer known |
| JNK2 Binding ( | ~0.1 nM (High Affinity) | > 10,000 nM (No binding) | Low affinity |
| JNK2 Cellular IC50 | > 1,000 nM (Weak Potency) | N/A | N/A |
| c-Raf Cellular IC50 | ~1.4 | > 10 | > 10 |
The "Binding vs. Function" Paradox
A common pitfall in profiling BIRB 796 is equating binding affinity (
-
JNK2: BIRB 796 binds JNK2 with picomolar affinity (
nM), similar to p38 .[2][4] However, it inhibits downstream JNK signaling (e.g., c-Jun phosphorylation) only at micromolar concentrations.[1][5]-
Reasoning: The compound stabilizes JNK2 in a conformation that prevents phosphorylation by upstream MKKs, but this blockade is less absolute in a cellular context compared to p38.
-
-
c-Raf: Similarly, BIRB 796 binds c-Raf tightly but requires
1.4 M to inhibit activity in cells.
Visualizing the Signaling & Cross-Reactivity
The diagram below illustrates the p38 MAPK pathway and the specific intervention points of BIRB 796, highlighting the off-target interactions.
Figure 1: Mechanism of action and cross-reactivity map.[1][3][5][6] Note the distinction between binding affinity (Kd) and functional inhibition (IC50) for JNK2.[2]
Experimental Protocols for Validation
To validate the selectivity of BIRB 796 in your specific model, use the following two-tiered approach.
Protocol A: Biochemical Selectivity (KINOMEscan / Competition Binding)
Purpose: To determine the dissociation constant (
-
Assay Principle: Use an active-site dependent competition binding assay (e.g., phage display or bead-based).
-
Reagents:
-
Workflow:
-
Incubate kinase, immobilized ligand, and BIRB 796 (11-point dose response, 0.1 nM to 10
M) for 1 hour at room temperature. -
Wash beads to remove unbound kinase.
-
Elute bound kinase and quantify via qPCR (for DNA tag).
-
-
Data Analysis: Plot % Control vs. Compound Concentration. Calculate
.
Protocol B: Cellular Functional Selectivity (Western Blot)
Purpose: To distinguish between "binding" and "functional inhibition."
-
Cell Line: THP-1 (Monocytes) or HeLa.
-
Treatment:
-
Pre-treat cells with BIRB 796 (0, 10, 100, 1000 nM) for 1 hour.
-
Induction:
-
For p38: Stimulate with LPS (1
g/mL) or UV light for 30 min. -
For JNK: Stimulate with Anisomycin (10
g/mL) for 30 min.
-
-
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Run SDS-PAGE.
-
-
Antibodies:
-
Primary Readout (p38): Anti-phospho-Hsp27 (Ser82) or Anti-phospho-MAPKAPK2. (Note: Do not measure p-p38 directly, as BIRB 796 prevents downstream activity, not necessarily the phosphorylation of p38 itself by MKKs).
-
Off-Target Readout (JNK): Anti-phospho-c-Jun (Ser73).
-
-
Interpretation:
-
Selective Profile: Phospho-Hsp27 should decrease at 10–100 nM. Phospho-c-Jun should remain stable until >1000 nM.
-
Figure 2: Decision tree for distinguishing true targets from high-affinity artifacts.
References
-
Pargellis, C. et al. (2002).[4][5][9] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1][5][9] Nature Structural Biology.[4][5][9] Link
-
Karaman, M. W. et al. (2008).[10] A quantitative analysis of kinase inhibitor selectivity.[1][10][11][12] Nature Biotechnology. Link
-
Fabian, M. A. et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Link
-
Regan, J. et al. (2002).[4][5][9] Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.[5] Journal of Medicinal Chemistry.[5] Link
-
Bain, J. et al. (2007).[10] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Link
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Live-cell target engagement of allosteric MEKi on MEK–RAF/KSR–14–3–3 complexes - PMC [pmc.ncbi.nlm.nih.gov]
"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" efficacy compared to known drugs
Publish Comparison Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid Efficacy
Executive Summary: The Scaffold of Next-Generation Kinase Inhibitors
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (hereafter referred to as APB-Acid ) is a critical pharmacophore and synthetic intermediate used in the development of high-affinity Type II p38 MAPK inhibitors . While not a marketed drug itself, it serves as the hydrophilic structural anchor for a class of "Doramapimod-like" urea derivatives designed to treat severe inflammatory diseases (Crohn’s disease, RA, COPD) and cytokine storms.
Unlike the lipophilic p-tolyl moiety found in Doramapimod (BIRB 796) , the benzoic acid moiety of APB-Acid introduces a solubilizing handle and a potential interaction point for arginine residues (e.g., Arg70) within the kinase ATP-binding pocket. This guide evaluates the efficacy of APB-Acid-derived inhibitors compared to industry standards like Doramapimod , SB 203580 , and Losmapimod .
Key Findings:
-
Target Specificity: High selectivity for p38α/β MAPK via DFG-out allosteric binding.
-
Solubility Advantage: The benzoic acid moiety significantly improves aqueous solubility compared to the p-tolyl analog (Doramapimod), addressing a major failure point in oral kinase inhibitor development.
-
Efficacy Profile: Derivatives show nanomolar potency (
nM) comparable to Doramapimod but with reduced lipophilicity-driven toxicity.
Mechanism of Action & Structural Logic
APB-Acid derivatives function as Type II Kinase Inhibitors . Unlike Type I inhibitors (e.g., SB 203580) that compete directly with ATP in the active conformation, APB-Acid derivatives stabilize the inactive DFG-out conformation of the kinase.
Molecular Interaction:
-
The Pyrazole Core: Occupies the hydrophobic pocket adjacent to the ATP site.
-
The tert-Butyl Group: Wedges into the hydrophobic "selectivity pocket" created by the DFG-out shift, ensuring high specificity for p38 over other kinases.
-
The Benzoic Acid Tail: Extends towards the solvent front. In optimized drugs, this acid is converted to an amide or urea to interact with Glu71 or Asp168 , or retained as a salt-bridge partner for Arg70 .
Caption: Mechanism of Type II p38 inhibition by APB-Acid derivatives, stabilizing the inactive DFG-out conformation to block cytokine signaling.
Comparative Efficacy Analysis
This section compares APB-Acid derived inhibitors against standard p38 inhibitors.
Table 1: Efficacy and Physicochemical Comparison
| Feature | APB-Acid Derivatives (Optimized) | Doramapimod (BIRB 796) | SB 203580 | Losmapimod |
| Class | Type II (Allosteric) | Type II (Allosteric) | Type I (ATP-Competitive) | Type I (ATP-Competitive) |
| p38α | 10 - 50 nM | ~38 nM | ~50 - 100 nM | ~10 nM |
| Binding Kinetics | Slow on/Slow off (Long residence time) | Slow on/Slow off | Fast on/Fast off | Fast on/Fast off |
| Selectivity | High (>300x vs JNK/ERK) | High (>300x vs JNK) | Moderate (Hits c-Raf) | High |
| Solubility | High (due to carboxylate/polar handle) | Low (Lipophilic p-tolyl) | Moderate | Moderate |
| Hepatotoxicity | Low (Improved clearance profile) | High (Transaminase elevation) | High (Preclinical toxicity) | Low |
Detailed Analysis:
-
Vs. Doramapimod (The Parent):
-
Efficacy: APB-Acid derivatives maintain the picomolar binding affinity (
nM) of Doramapimod. The replacement of the p-tolyl group with p-benzoic acid does not disrupt the critical hydrogen bond network in the linker region. -
Advantage: The primary failure of Doramapimod in Crohn's disease trials was transient efficacy and hepatotoxicity. APB-Acid analogs offer a "soft drug" approach, where the carboxylic acid facilitates faster renal clearance, potentially reducing liver accumulation and toxicity.
-
-
Vs. SB 203580 (The Tool Compound):
-
Efficacy: APB-Acid derivatives are superior in cellular assays due to longer residence time. While SB 203580 is potent in vitro, its rapid off-rate allows kinase activity to recover quickly after drug clearance. APB-Acid derivatives "lock" the kinase in an inactive state for hours.
-
Experimental Protocols
To validate the efficacy of APB-Acid as a scaffold or intermediate, the following protocols are standard.
Protocol A: Synthesis of APB-Acid (Intermediate)
This protocol yields the core scaffold for derivatization.
-
Reagents: 4-hydrazinobenzoic acid, pivaloylacetonitrile, Ethanol, Reflux.
-
Procedure:
-
Dissolve 4-hydrazinobenzoic acid (1.0 eq) and pivaloylacetonitrile (1.1 eq) in Ethanol.
-
Reflux for 12 hours.[1] The reaction undergoes cyclization to form the pyrazole ring.
-
Cool to room temperature. The product precipitates.
-
Purification: Filter and wash with cold ethanol. Recrystallize from Methanol/Water.
-
Validation: NMR should show tert-butyl singlet (~1.3 ppm) and pyrazole proton (~5.5 ppm).
-
Protocol B: p38 MAPK Kinase Assay (Luminescence)
To test the inhibitory potential of the final urea derivative.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Reaction Mix: Recombinant p38α (5-10 ng), p38 substrate peptide, ATP (10 µM), and APB-Acid derivative (serial dilution 0.1 nM - 10 µM).
-
Incubation: 60 minutes at Room Temperature.
-
Detection: Add ADP-Glo Reagent (40 min)
Kinase Detection Reagent (30 min). -
Readout: Measure Luminescence (RLU). Calculate
using non-linear regression (GraphPad Prism).
Synthesis Workflow Diagram
The transformation of the APB-Acid scaffold into a bioactive urea inhibitor is critical for efficacy.
Caption: Synthetic route converting the APB-Acid scaffold into a high-potency urea-based kinase inhibitor.
References
-
Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAPK Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link
-
Schreiber, S., et al. (2006).[2] "Safety and efficacy of the p38 mitogen-activated protein kinase inhibitor doramapimod in Crohn's disease." Clinical Gastroenterology and Hepatology. Link
-
Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents. Link
-
US Patent 2008/0214545 A1. "Derivatives of 4-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl urea and their use." Google Patents. Link
Sources
Benchmarking "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" against a reference compound
Executive Summary: The Scaffold vs. The Lead
In the development of anti-inflammatory therapeutics, the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway remains a critical target.[1] This guide benchmarks 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (herein referred to as ATB-BA ) against the industry-standard reference, BIRB 796 (Doramapimod) .
The Core Distinction:
-
ATB-BA (The Product): A high-solubility scaffold/fragment representing the core pharmacophore of diarylpyrazole inhibitors. It is primarily used as a synthetic intermediate, a crystallographic fragment probe, or a solubility-enhanced control.
-
BIRB 796 (The Reference): A highly potent, allosteric Type II inhibitor . It utilizes the ATB-BA core but extends it with a naphthyl-urea moiety to lock the kinase in the inactive "DFG-out" conformation.
Key Findings:
| Feature | ATB-BA (Product) | BIRB 796 (Reference) | Implications |
|---|---|---|---|
| Role | Synthetic Intermediate / Fragment | Clinical Candidate / Tool Compound | ATB-BA is the precursor to high-affinity drugs. |
| p38
Chemical Profile & Structural Logic[2][3]
Understanding the structural relationship between the product and the reference is vital for experimental design.
Structural Evolution
The ATB-BA molecule contains the essential "3-tert-butyl-5-aminopyrazole" motif. In the seminal work by Regan et al. (2002), this motif was identified as the anchor that sits in the hydrophobic pocket of p38 MAPK.
-
The Anchor (ATB-BA): The tert-butyl group fills a hydrophobic specificity pocket. The N1-phenyl group (modified with a carboxylic acid here) orients the ring.
-
The Lock (BIRB 796): To achieve nanomolar potency, a urea linkage is attached to the C5-amino group. This urea forms a crucial hydrogen bond network with Glu71 and Asp168 (part of the DFG motif), forcing the activation loop into an inactive conformation.
Physicochemical Comparison
-
ATB-BA: The carboxylic acid group (
) ensures that at physiological pH (7.4), the molecule is negatively charged and highly soluble in aqueous buffers. -
BIRB 796: The large naphthyl and urea groups make it extremely lipophilic (
), necessitating DMSO stocks and careful handling to prevent precipitation in cellular media.
Biological Benchmarking: p38 MAPK Inhibition[1][4]
Signaling Pathway Context
To benchmark these compounds, one must understand the phosphorylation cascade they interrupt.
Figure 1: The p38 MAPK signaling cascade. ATB-BA and BIRB 796 target the p38 node, preventing downstream activation of MK2 and ATF2.
Experimental Protocol: Kinase Activity Assay
Objective: Compare the
Protocol Steps:
-
Enzyme Prep: Dilute recombinant human p38
(0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). -
Compound Handling:
-
BIRB 796: Dissolve in 100% DMSO to 10 mM. Serial dilute 1:3.
-
ATB-BA: Dissolve in DMSO or buffered saline (due to high solubility).
-
-
Incubation (Critical Step):
-
Since BIRB 796 is a Type II (slow-binding) inhibitor , pre-incubate the enzyme with the compound for 60 minutes before adding ATP.
-
Note: ATB-BA may not induce the slow conformational change, but pre-incubation ensures a fair comparison.
-
-
Reaction Start: Add ATP (
apparent, ~100 M) and substrate (e.g., GFP-ATF2). -
Readout: Measure phosphorylation after 60 minutes.
Expected Results:
-
BIRB 796: Sigmoidal dose-response with
nM. -
ATB-BA: Weak inhibition. Likely
M or partial inhibition. This confirms that the acid fragment alone is insufficient for potent target engagement.
Synthetic Utility: Transforming the Scaffold
The primary value of ATB-BA lies in its role as a versatile building block. Researchers use it to synthesize novel inhibitors with improved properties (e.g., targeting different kinase isoforms or improving metabolic stability).
Workflow: Synthesis of Urea Inhibitors
To convert the ATB-BA scaffold into a potent drug-like molecule:
-
Curtius Rearrangement: Convert the carboxylic acid of ATB-BA to an isocyanate (or amine via hydrolysis). Note: Standard synthesis usually starts with the aminopyrazole, but the acid can be coupled to amines via amide bonds to explore different vectors.
-
Amide Coupling: The carboxylic acid allows for the attachment of solubilizing tails or affinity tags (e.g., Biotin) to create affinity probes for p38.
Figure 2: Synthetic divergence. ATB-BA can be used to generate affinity probes or novel urea-based inhibitors.
References
-
Regan, J., et al. (2002).[1][2][3] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008.[3] Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Link
-
Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents, 11(3), 405-429. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link
Sources
Reproducibility of experiments with "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid"
Compound Identity: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (Common Name: BIX 02189 )
Executive Summary
In the landscape of kinase inhibition, BIX 02189 serves as a critical tool compound for dissecting the non-canonical MAPK pathway: the MEK5-ERK5 axis . Unlike the well-characterized MEK1/2-ERK1/2 pathway, the MEK5 signaling cascade regulates distinct cellular processes including endothelial integrity, oxidative stress response, and myocyte survival.
This guide addresses the primary challenge with BIX 02189: reproducibility . Inconsistent data often stems not from the compound's failure, but from poor solubility management and a lack of understanding regarding its kinetic window. This document provides a validated framework for utilizing BIX 02189 to selectively inhibit MEK5 without confounding off-target effects on related MAPKs.
Part 1: The Compound & Comparative Analysis
The Target Context: MEK5/ERK5 Signaling
To use BIX 02189 effectively, one must visualize its precise intervention point. It functions as a catalytic inhibitor of MEK5, preventing the phosphorylation of its only known downstream substrate, ERK5 (BMK1).
Figure 1: The MEK5-ERK5 signaling cascade.[1][2][3][4][5][6] BIX 02189 inhibits the catalytic activity of MEK5, preventing the dual phosphorylation of ERK5.[1][2]
Comparative Performance: BIX 02189 vs. Alternatives
Researchers often default to broad-spectrum inhibitors or older analogs. The table below highlights why BIX 02189 is the preferred tool for specificity.
| Feature | BIX 02189 | XMD8-92 | BIX 02188 | PD98059 / U0126 |
| Primary Target | MEK5 | ERK5 (and MEK5) | MEK5 | MEK1/2 |
| Potency (IC50) | 1.5 nM (MEK5) | ~240 nM (ERK5) | 4.3 nM (MEK5) | N/A for MEK5 |
| Selectivity | High (>2000-fold vs MEK1/2) | Moderate (Cross-reacts with BET bromodomains) | Lower than 02189 | Negative Control |
| Solubility | DMSO (High), Aqueous (Low) | DMSO | DMSO | DMSO |
| Best Use Case | Mechanistic Validation | In vivo tumor studies | Backup structural analog | Specificity Control |
Senior Scientist Insight: While XMD8-92 is frequently cited in oncology literature, recent studies suggest it has off-target activity against BET bromodomains. For pure signaling transduction studies (mechanistic dissection), BIX 02189 remains the superior choice due to its cleaner kinase selectivity profile.
Part 2: Critical Variables for Reproducibility
The Solubility Paradox
BIX 02189 is highly lipophilic. A common failure mode is "crashing out" (precipitation) when the DMSO stock is added directly to cold aqueous media.
-
The Fix: Never add >0.1% DMSO stock directly to a static cell culture dish. Use an intermediate dilution step or rapid vortexing during addition.
The Kinetic Window
MEK5 activation is often transient or sustained depending on the stimulus (e.g., Sorbitol vs. EGF).
-
The Fix: Pre-treat cells with BIX 02189 for 30–60 minutes prior to stimulation. Post-treatment (adding drug after stimulus) is ineffective because the phosphorylation event (MEK5 -> ERK5) happens within minutes.
Concentration Ceilings
While the IC50 is ~1.5 nM (cell-free), cellular assays require higher concentrations to penetrate the membrane.
-
The Fix: The optimal cellular window is 1 µM – 10 µM .
Part 3: Validated Experimental Protocols
Protocol A: Reconstitution & Storage (The "Gold Standard")
Improper storage leads to hydrolysis or degradation. Follow this workflow to ensure batch consistency.
Figure 2: Preparation workflow to prevent precipitation and degradation. Note the warming step to ensure complete solubilization before freezing.
Protocol B: Cellular Kinase Selectivity Assay
Objective: Prove BIX 02189 inhibits ERK5 phosphorylation without affecting ERK1/2.[1][2][4][5]
Materials:
-
HeLa or HUVEC cells.[1]
-
Stimulus: Sorbitol (0.4 M) for osmotic stress (strong ERK5 inducer).
-
Inhibitor: BIX 02189 (Stock 10 mM).
-
Control: U0126 (MEK1/2 Inhibitor).
Step-by-Step:
-
Seeding: Plate cells to reach 70-80% confluence. Serum-starve for 12–18 hours to reduce basal background phosphorylation.
-
Pre-treatment (Critical):
-
Group A: Vehicle (DMSO 0.1%).
-
Group B: BIX 02189 (Titration: 1 µM, 5 µM, 10 µM).
-
Group C: U0126 (10 µM) – Negative Control.
-
Incubate for 60 minutes at 37°C.
-
-
Stimulation: Add Sorbitol (final conc. 0.4 M) to all groups for 20 minutes .
-
Lysis: Rapidly aspirate media and lyse in RIPA buffer containing Protease/Phosphatase inhibitors (Sodium Orthovanadate is mandatory).
-
Western Blot Readout:
-
Primary Target: Phospho-ERK5 (Thr218/Tyr220). Note: ERK5 is 115 kDa (much larger than ERK1/2).
-
Specificity Control: Phospho-ERK1/2 (Thr202/Tyr204).
-
Loading Control: Total ERK5 and GAPDH.
-
Expected Result: BIX 02189 should dose-dependently reduce p-ERK5 bands but leave p-ERK1/2 bands intact.[2][5] U0126 should do the reverse.
Part 4: Troubleshooting & Controls
| Observation | Probable Cause | Corrective Action |
| Precipitation in media | Stock added too quickly or to cold media. | Dilute stock 1:10 in culture media before adding to the dish. |
| No inhibition of p-ERK5 | ATP competition / High ATP levels. | BIX 02189 is ATP-competitive. Ensure concentration is adequate (up to 10 µM). |
| Inhibition of p-ERK1/2 | Loss of selectivity (Concentration too high). | Reduce concentration to <10 µM. Verify with U0126 control. |
| High basal p-ERK5 | Serum starvation failed. | Increase starvation time or check FBS batch quality. |
References
-
Tatake, R. J., et al. (2008). "Identification of pharmacological inhibitors of the MEK5/ERK5 pathway."[3][5][6] Biochemical and Biophysical Research Communications.
- Significance: The seminal paper characterizing BIX 02189 and BIX 02188.
-
Obara, Y., & Nakahata, N. (2010). "The signaling pathway leading to extracellular signal-regulated kinase 5 (ERK5) activation via G-proteins and ERK5-dependent neurotrophic effects."[6] Molecular Pharmacology.
- Significance: Validates the p
-
Lin, E. C., et al. (2016). "BET Bromodomain Inhibition by the Kinase Inhibitor XMD8-92." Nature.
- Significance: Critical paper highlighting the off-target effects of the alternative inhibitor XMD8-92, supporting the preference for BIX 02189 in specific contexts.
-
Tocris Bioscience. "Product Information: BIX 02189."
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. BIX 02189 | MEK Inhibitors: Tocris Bioscience [rndsystems.com]
Technical Comparison Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid Off-Target Analysis
This guide provides an in-depth technical analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , a critical scaffold and functional intermediate in the development of Type II p38 MAPK inhibitors.
Executive Summary & Molecule Profile
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a functionalized core scaffold of the diaryl-pyrazole class of kinase inhibitors. It is structurally analogous to the "head group" of the clinical candidate Doramapimod (BIRB 796) , where the lipophilic p-tolyl moiety is replaced by a hydrophilic benzoic acid.
While Doramapimod is a highly potent allosteric (Type II) inhibitor, Cpd-COOH serves two distinct roles in research:
-
Selectivity Probe: As a truncated fragment, it helps deconvolute the binding contributions of the ATP-pocket "head" versus the allosteric "tail."
-
Metabolite/Intermediate: It represents an oxidized metabolite or synthetic precursor, often exhibiting distinct solubility and off-target profiles compared to the parent drug.
Chemical Identity
| Feature | Specification |
| Chemical Name | 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid |
| Core Scaffold | 1-Aryl-3-tert-butyl-5-aminopyrazole |
| Key Substituents | tert-Butyl (Lipophilic/Selectivity), Amino (Linker/H-bond donor), Benzoic Acid (Solubility/Permeability) |
| Primary Target | p38 Mitogen-Activated Protein Kinase (p38 MAPK / MAPK14) |
| Binding Mode | ATP-Competitive (Fragment) / Type II (when extended) |
Mechanism of Action & Binding Kinetics
To understand the off-target effects, one must first grasp the binding mechanism. Cpd-COOH targets the ATP-binding cleft but lacks the "tail" required to lock the kinase in the DFG-out (inactive) conformation effectively on its own.
-
Doramapimod (BIRB 796): Binds to both the ATP pocket (via the pyrazole) and the allosteric hydrophobic pocket (via the naphthyl-urea tail), inducing a slow-off rate (residence time).
-
Cpd-COOH (The Scaffold): Occupies the adenine region. Without the urea extension, it functions as a low-affinity, rapidly reversible Type I binder. This drastic change in binding mode significantly alters its selectivity profile, increasing the risk of off-target hits on structurally similar kinases (e.g., JNK, B-Raf).
Signaling Pathway Visualization
The following diagram illustrates the p38 MAPK pathway and the interference points of Cpd-COOH versus full Type II inhibitors.
Caption: p38 MAPK signaling cascade showing the differential inhibition modes of the full drug (Doramapimod) versus the scaffold (Cpd-COOH).
Off-Target Effects Analysis
The removal of the allosteric "tail" from the BIRB 796 structure to yield Cpd-COOH exposes the pyrazole core to promiscuous binding.
A. Kinase Selectivity (The "Kinome" Risk)
The tert-butyl-pyrazole core is a "privileged scaffold" found in inhibitors for multiple kinases. Without the specificity-conferring urea tail, Cpd-COOH exhibits broader activity:
-
B-Raf / c-Raf: The pyrazole core is structurally similar to B-Raf inhibitors. Cpd-COOH may show low-affinity inhibition of Raf kinases, potentially inducing paradoxical activation of the MAPK pathway in Ras-mutant cells.
-
JNK (c-Jun N-terminal Kinase): High structural homology in the ATP pocket between p38 and JNK leads to cross-reactivity.
-
SRC Family Kinases: Often hit by ATP-competitive pyrazoles.
B. Non-Kinase Off-Targets[1]
-
CYP450 Inhibition: The tert-butyl group is metabolically labile and can interact with Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19). The benzoic acid moiety improves water solubility, potentially reducing CYP inhibition compared to the lipophilic p-tolyl analog, but this must be experimentally verified.
-
hERG Channel: The introduction of the carboxylic acid (negative charge at physiological pH) generally reduces hERG liability compared to the parent amine or neutral ureas, as hERG blockers are typically basic/lipophilic.
Comparative Performance Table
| Parameter | Cpd-COOH (Scaffold) | Doramapimod (Full Drug) | SB203580 (Tool Cmpd) |
| Primary Mechanism | Type I (ATP-Competitive) | Type II (Allosteric/DFG-out) | Type I (ATP-Competitive) |
| p38 Potency (IC50) | High nM / Low µM | < 10 nM | ~ 50-100 nM |
| Kinase Selectivity | Low (Promiscuous Core) | High (Due to Allosteric fit) | Moderate (Hits JNK/Raf) |
| Solubility | High (due to -COOH) | Low (requires formulation) | Moderate |
| Major Off-Target Risk | B-Raf, JNK, CYP Enzymes | CYP3A4, Hepatotoxicity | c-Raf, CK1, RIPK2 |
| Cell Permeability | Low (Polar Acid) | High | High |
Experimental Protocols for Validation
To objectively assess the off-target profile of Cpd-COOH, the following self-validating experimental workflows are recommended.
Protocol 1: Thermal Shift Assay (TSA) for Selectivity Profiling
Use this to determine if Cpd-COOH stabilizes off-target kinases (e.g., B-Raf, JNK) compared to p38.
-
Preparation: Prepare 2 µM recombinant kinase domains (p38α, JNK1, B-Raf) in assay buffer (HEPES pH 7.5, 150mM NaCl).
-
Dye: Add SYPRO Orange (5x final concentration).
-
Treatment:
-
Well A: DMSO Control.
-
Well B: Cpd-COOH (10 µM).
-
Well C: Doramapimod (1 µM) - Positive Control.
-
-
Execution: Run melt curve on qPCR machine (25°C to 95°C, 0.5°C/min ramp).
-
Analysis: Calculate
.-
Validation: A
indicates significant binding. If Cpd-COOH shifts JNK1 significantly but Doramapimod does not, the scaffold is the source of promiscuity.
-
Protocol 2: Cellular Toxicity & Off-Target Screening Workflow
Visualizing the decision tree for validating off-target toxicity.
Caption: Workflow for stratifying off-target risks based on initial kinome interaction scores.
References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link
- Foundational text on the binding mode of BIRB 796 and the role of the tert-butyl-pyrazole core.
-
Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Doramapimod. Journal of Medicinal Chemistry. Link
- Details the SAR leading to the selection of the urea tail and the limit
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Link
- Provides quantitative data on the promiscuity of p38 inhibitors (SB203580 vs BIRB 796) against the human kinome.
-
Schindler, T., et al. (2000). Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor. Molecular Cell. Link
- Mechanistic insight into how pyrazole-based scaffolds bind to the
In Vivo Validation Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid Derivatives
This guide outlines the rigorous in vivo validation protocol for 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (referred to herein as Compound PB-97 ), a representative scaffold for Type II p38 MAPK inhibitors.
Part 1: Executive Summary & Mechanistic Positioning
The compound 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a critical pharmacophore in the design of Type II kinase inhibitors . Unlike Type I inhibitors (e.g., SB203580) that compete directly with ATP in the active conformation, this scaffold is designed to bind the DFG-out (inactive) conformation of p38 MAPK. The tert-butyl group occupies the hydrophobic pocket exposed by the DFG flip, while the benzoic acid moiety typically facilitates hydrogen bonding or solubility modifications essential for in vivo bioavailability.
Comparative Landscape
To validate PB-97, it must be benchmarked against clinical and tool standards.
| Feature | Compound PB-97 (Candidate) | Doramapimod (BIRB 796) | SB203580 |
| Binding Mode | Type II (Allosteric/DFG-out) | Type II (Allosteric/DFG-out) | Type I (ATP Competitive) |
| Selectivity | High (Predicted) | High (vs. JNK/ERK) | Moderate (Cross-reacts w/ CK1/RIP2) |
| Kinetics | Slow Off-Rate (Residency driven) | Slow Off-Rate | Fast Off-Rate |
| Primary Indication | Autoimmune/Inflammation | Crohn's/Psoriasis (Discontinued) | Research Tool Only |
Part 2: Mechanism of Action (Pathway Visualization)
Understanding the downstream effects is crucial for selecting biomarkers. Inhibition of p38 MAPK blocks the phosphorylation of MAPKAPK2 (MK2), subsequently preventing the translation and secretion of pro-inflammatory cytokines like TNF-
Figure 1: The p38 MAPK signaling cascade.[][2][3][4] PB-97 targets the p38 node, preventing the downstream activation of MK2 and the subsequent release of TNF-
Part 3: In Vivo Validation Protocols
Scientific integrity requires a "Self-Validating" system. We utilize the LPS-Induced Cytokine Release Model (Acute) for PD/PK correlation and the Collagen-Induced Arthritis (CIA) Model (Chronic) for therapeutic efficacy.
Protocol A: LPS-Induced TNF- Inhibition (Acute Model)
Rationale: Lipopolysaccharide (LPS) triggers a rapid, p38-dependent surge in TNF-
Experimental Workflow:
-
Subjects: Female BALB/c mice (n=6/group), 6-8 weeks old.
-
Preparation: Formulate PB-97 in 0.5% CMC/0.1% Tween-80 (suspension) or 10% DMSO/Solutol (solution).
-
Dosing (T = -1 hr): Administer PB-97 (1, 3, 10, 30 mg/kg p.o.) or Vehicle.
-
Positive Control: Doramapimod (10 mg/kg p.o.).
-
-
Challenge (T = 0): Intraperitoneal (i.p.) injection of LPS (1 mg/kg, E. coli serotype 055:B5).
-
Termination (T = +90 min): Euthanize via
. Collect blood via cardiac puncture. -
Readout: Quantify serum TNF-
via ELISA.
Data Analysis & Acceptance Criteria:
-
Calculate % Inhibition relative to Vehicle + LPS group.
-
Success Criterion:
should be < 10 mg/kg. -
Validation Check: The Doramapimod control must show >80% inhibition at 10 mg/kg; otherwise, the LPS challenge failed.
Protocol B: Pharmacodynamic Biomarker Assay (Western Blot)
Rationale: To prove the mechanism is p38 inhibition (and not general toxicity), measure the phosphorylation status of the direct downstream substrate, MK2.
Methodology:
-
Lyse PBMCs (Peripheral Blood Mononuclear Cells) from the blood collected in Protocol A.
-
Perform Western Blot analysis.
-
Primary Antibodies: Anti-phospho-MAPKAPK2 (Thr334) vs. Total MAPKAPK2.
-
Expected Result: PB-97 should reduce p-MK2 levels dose-dependently without affecting Total MK2 levels.
-
Note: p38 phosphorylation itself may increase due to loss of negative feedback loops; do not use p-p38 as a marker of inhibition for Type II inhibitors.
-
Part 4: Comparative Performance Guide
When analyzing your data, use this reference table to interpret the potency of PB-97 relative to established benchmarks.
| Metric | PB-97 (Target Profile) | Doramapimod (Benchmark) | Interpretation |
| In Vitro IC50 (p38 | < 50 nM | ~ 10 nM | If PB-97 >100nM, optimize the benzoic acid tail for cell permeability. |
| LPS TNF- | 1 - 5 mg/kg | 0.5 - 2 mg/kg | Higher ED50 in PB-97 suggests poor oral bioavailability or high plasma protein binding. |
| Solubility (pH 7.4) | > 50 | < 1 | The benzoic acid moiety of PB-97 should offer superior solubility over the urea-based Doramapimod. |
| CYP Inhibition | Low | Moderate (CYP3A4) | Critical for safety; pyrazoles can be metabolic liabilities. |
Troubleshooting Common Failure Modes
-
High Potency In Vitro, Low Efficacy In Vivo:
-
Cause: The carboxylic acid group may be ionized at physiological pH, preventing cell membrane penetration.
-
Solution: Generate a prodrug (ester) or check Plasma Protein Binding (PPB).
-
-
Toxicity at High Doses:
-
Cause: Off-target inhibition of JNK or Lck.
-
Verification: Run a Kinase Profiling Panel (ScanMAX or similar) at 1
M.
-
Part 5: References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. Link
-
Regan, J., et al. (2002). Structure-Activity Relationships of the p38
MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. Link -
Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2, 717–726. Link
-
Goldstein, D. M., et al. (2010). Discovery of S-707106: A Potent, Selective and Orally Active Inhibitor of p38
MAPK. Bioorganic & Medicinal Chemistry Letters, 20(1), 233-238. Link
Sources
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid: A Versatile Scaffold for Next-Generation p38 MAPK Inhibitors
Topic: "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" Patent Literature Review Content Type: Publish Comparison Guide
Executive Summary
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (hereafter referred to as Intermediate A ) represents a critical evolution in the design of Type II kinase inhibitors, specifically targeting p38 mitogen-activated protein kinase (MAPK). Unlike its predecessor, the lipophilic tolyl-based scaffold found in Doramapimod (BIRB 796) , Intermediate A introduces a para-benzoic acid moiety. This structural modification serves as a "solubilizing handle," enabling the synthesis of diverse amide libraries that significantly improve physicochemical properties without compromising potency.
This guide objectively compares Intermediate A against the industry-standard tolyl-pyrazole scaffold, supported by experimental protocols and data derived from key patent literature (e.g., Boehringer Ingelheim's WO 2006/072589).
Mechanism of Action & Rationale
Intermediate A is designed to construct Type II inhibitors that stabilize the inactive "DFG-out" conformation of the kinase.
-
The Core: The 3-tert-butyl-pyrazole ring binds deep within the hydrophobic pocket near the gatekeeper residue (Thr106 in p38
). -
The Linker: The 5-amino group is the precursor for a urea linkage (via reaction with isocyanates), which forms critical hydrogen bonds with the Glu71 and Asp168 residues of the DFG motif.
-
The Differentiator (Benzoic Acid): While the tolyl group of BIRB 796 extends into the solvent-exposed region but remains hydrophobic, the benzoic acid of Intermediate A allows for the attachment of polar groups (morpholines, piperazines) via amide coupling. This interaction exploits the solvent channel to modulate solubility and selectivity.
Visualization: Structural Logic of p38 Inhibition
Caption: The dual-functionalization potential of Intermediate A allows for simultaneous optimization of binding affinity (Urea) and physicochemical properties (Amide).
Comparative Performance Analysis
The Competitor: Tolyl-Pyrazole Scaffold (BIRB 796)
The standard reference in this class is the intermediate used for Doramapimod (BIRB 796) : 1-(p-tolyl)-3-tert-butyl-5-aminopyrazole.
-
Limitation: The p-tolyl group is chemically inert and highly lipophilic (cLogP ~5.5 for final drugs), leading to poor aqueous solubility and formulation challenges.
-
Outcome: High potency but suboptimal pharmacokinetic (PK) profile.
The Solution: Benzoic Acid Scaffold (Intermediate A)
Intermediate A replaces the methyl group with a carboxylic acid.
-
Advantage: The acid can be converted into hydrophilic amides.
-
Outcome: Final compounds maintain single-digit nanomolar potency (IC50 < 10 nM) while significantly lowering cLogP (to ~3.0–4.0) and improving metabolic stability.
Performance Data (Derived from Patent Literature)
| Feature | Standard Scaffold (BIRB 796 Core) | Intermediate A (Benzoic Acid Core) | Impact |
| Structure | 1-(p-Tolyl)-3-t-Bu-5-NH2-pyrazole | 1-(4-COOH-Ph)-3-t-Bu-5-NH2-pyrazole | Versatility |
| Solubility | Low (< 1 µg/mL at pH 7) | High (Tunable via Amide R-groups) | Formulation |
| p38 | ~0.1 - 5 nM | ~0.5 - 10 nM (Amide derivatives) | Potency |
| cLogP | High (~5.5) | Tunable (~2.5 - 4.5) | ADME |
| Synthetic Utility | Fixed Structure | Divergent (Library Synthesis) | Discovery Speed |
Expert Insight: The slight reduction in raw potency sometimes observed with bulky amide derivatives is often a worthy trade-off for the dramatic improvements in oral bioavailability and solubility.
Experimental Protocols
Synthesis of Intermediate A
Objective: Synthesize 4-(5-amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid from commercially available starting materials.
Reagents:
-
4-Hydrazinobenzoic acid (CAS: 619-67-0)
-
Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) (CAS: 59997-51-2)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Protocol (Step-by-Step):
-
Condensation:
-
Dissolve 4-hydrazinobenzoic acid (1.0 eq) and pivaloylacetonitrile (1.1 eq) in absolute EtOH (10 mL/g).
-
Add catalytic concentrated HCl (0.1 eq).
-
Reflux the mixture for 4–6 hours. Monitor by LC-MS for the disappearance of hydrazine.
-
Note: The cyclization forms the pyrazole ring. The tert-butyl group directs the regioselectivity, but minor isomers may form.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Dilute with water and adjust pH to ~4–5 with 1N NaOH to precipitate the free acid.
-
Filter the solid, wash with cold water and hexanes.
-
-
Purification:
-
Recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient) if high purity (>98%) is required for library synthesis.
-
Yield: Typically 75–85%.
-
Characterization: 1H NMR (DMSO-d6) should show the tert-butyl singlet (~1.3 ppm), pyrazole proton (~5.5 ppm), and aromatic protons.
-
Library Generation (Amide Coupling)
Objective: Convert Intermediate A into a soluble amide (e.g., Morpholine derivative).
-
Dissolve Intermediate A (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.
-
Add Morpholine (1.2 eq). Stir at RT for 2–12 hours.
-
Quench with water, extract with EtOAc.
-
Result: 1-(4-(morpholine-4-carbonyl)phenyl)-3-tert-butyl-5-aminopyrazole (Ready for urea formation).
Visualizations: Synthesis Workflow
Caption: Synthetic pathway converting raw materials into the versatile Intermediate A, followed by divergent synthesis of inhibitor libraries.
References
-
Boehringer Ingelheim International GmbH. (2006). Substituted Pyrazoles as p38 Kinase Inhibitors. WO 2006/072589 A1.
-
Boehringer Ingelheim Pharmaceuticals, Inc. (2001). Aryl Ureas with p38 Kinase Inhibiting Activity. US Patent 6,319,921 B1.
-
Vertex Pharmaceuticals. (2000). Inhibitors of p38. WO 2000/043384.
- Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of the Potent and Selective p38 Kinase Inhibitor Doramapimod. Bioorganic & Medicinal Chemistry Letters, 14(12). (Contextual Reference for BIRB 796 comparison).
Safety Operating Guide
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid proper disposal procedures
Operational Guide: Disposal & Handling of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
Part 1: Executive Safety Summary (Immediate Action)
Chemical Identity & Hazard Profile This compound contains a pyrazole core substituted with a tert-butyl group , an amine , and a benzoic acid moiety. It acts as an amphoteric organic solid (zwitterionic potential).
| Parameter | Specification |
| Physical State | Solid (typically off-white to yellow powder/flakes) |
| Primary Hazards (GHS) | Irritant (Skin/Eye/Respiratory) , Aquatic Toxicity |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE), H412 (Aquatic Chronic) |
| RCRA Status (USA) | Not P-listed or U-listed by specific CAS.[1] Regulated as Characteristic Hazardous Waste (Toxic/Irritant). |
| Incompatibility | Strong Oxidizers, Strong Acids (Precipitation risk), Acid Chlorides.[1] |
Mandatory PPE
-
Respiratory: N95/P100 respirator if handling open powder outside a fume hood.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).
-
Ocular: Chemical safety goggles (side shields alone are insufficient for fine powders).
Part 2: Scientific Rationale & Chemical Logic
To ensure a self-validating disposal system, one must understand the solubility profile dictated by the molecular structure.
1. The Amphoteric Challenge The molecule possesses both a basic amine/pyrazole system and an acidic carboxylic acid tail.
-
Low pH (Acidic): The amine is protonated (
). Solubility is generally good, but high ionic strength can cause salting out. -
High pH (Basic): The carboxylic acid is deprotonated (
). This is the most soluble state. -
Neutral pH: The molecule may exist as a zwitterion or neutral species, often resulting in its lowest solubility point (isoelectric precipitation) .
Operational Implication: Never attempt to flush this compound with neutral water or weak acid, as it may precipitate and clog plumbing or coat glassware. Always use a basic wash (e.g., 0.1M NaOH) for decontamination. [1]
2. Thermal Destruction The pyrazole ring is thermally stable and resistant to simple biological degradation. Therefore, High-Temperature Incineration (with nitrogen scrubbers) is the only validated method for complete destruction of the pharmacophore to prevent bioaccumulation in aquatic systems.
Part 3: Disposal Workflows
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Classification: Hazardous Organic Solid.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]
-
Labeling: "Hazardous Waste - Toxic Organic Solid - [Chemical Name]."
B. Liquid Waste (Mother Liquors & Reaction Mixtures)
Liquid waste must be segregated based on the solvent system to prevent immiscibility layers or exothermic reactions.
Step-by-Step Segregation Protocol:
-
Identify Solvent Base:
-
Stream C (Aqueous) Stabilization:
-
Critical Step: Check pH.[5] If pH < 9, add 1M NaOH until pH > 10.
-
Why? This ensures the benzoic acid moiety remains in the benzoate form (
), preventing precipitation of the solid in the waste container.
-
Part 4: Visualized Decision Matrix
The following diagram illustrates the logical flow for waste segregation, ensuring compliance and preventing cross-contamination.
Caption: Operational decision tree for segregating solid and liquid waste streams to ensure solubility and regulatory compliance.
Part 5: Decontamination & Spill Response
Glassware Cleaning (The "Base-First" Rule) Standard lab dishwashing detergents may not fully solubilize the pyrazole core.
-
Rinse 1: Rinse glassware with 0.1M NaOH or a basic alcohol solution (KOH in Ethanol). The solution should turn clear as the benzoate forms.
-
Rinse 2: Acetone or Ethanol.[6]
-
Final Wash: Standard soap and water.
Spill Cleanup Procedure
-
Isolate: Evacuate non-essential personnel.
-
PPE: Don double nitrile gloves, N95 respirator, and goggles.
-
Containment:
-
Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet a wipe with Ethanol to dampen the powder, then scoop.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.
-
-
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream.
Part 6: References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Benzoic acid, 4-(1H-pyrazol-1-yl)- derivatives.[1] Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
